DDR1-IN-1 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOJKYQZINPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DDR1-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2][3] DDR1 has been implicated in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, and its dysregulation is associated with numerous diseases, including cancer and fibrosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of DDR1-IN-1, including its binding kinetics, cellular activity, and in vivo efficacy, based on publicly available data. Detailed experimental protocols are provided to enable researchers to further investigate its properties.
Core Mechanism of Action
DDR1-IN-1 is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][3] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif, which is critical for kinase activity, is flipped from its active orientation. By binding to this inactive state, DDR1-IN-1 prevents the conformational changes required for ATP binding and subsequent autophosphorylation, thereby inhibiting the kinase activity of DDR1.[1][3]
The chemical structure of DDR1-IN-1 features a hinge-binding motif that occupies the adenine-binding pocket, a linker region, and a "tail" that extends into the hydrophobic pocket created by the DFG-out conformation.[4] This mode of binding confers selectivity for DDR1 over many other kinases.[1]
dot
Caption: Mechanism of DDR1-IN-1 Action.
Quantitative Data
The inhibitory activity of DDR1-IN-1 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DDR1 | Lanthascreen Binding Assay | 105 | [1][2][5][6] |
| DDR2 | Lanthascreen Binding Assay | 413 | [1][2][5][6] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| U2OS | DDR1 Autophosphorylation | 86 | [1][3] |
Table 3: Kinase Selectivity
| Parameter | Assay | Value | Reference(s) |
| Selectivity Score (S(1) at 1 µM) | KinomeScan | 0.01 | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lanthascreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
Materials:
-
DDR1 Kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well plate
Procedure:
-
Prepare a 1X kinase buffer by diluting the 5X stock with distilled water.
-
Prepare serial dilutions of DDR1-IN-1 in 1X kinase buffer.
-
Prepare a solution of DDR1 kinase and Eu-anti-GST antibody in 1X kinase buffer.
-
Prepare a solution of Kinase Tracer 236 in 1X kinase buffer.
-
In a 384-well plate, add 5 µL of the DDR1-IN-1 dilution.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio (520/490) and plot against the inhibitor concentration to determine the IC50 value.
dot
Caption: Lanthascreen Assay Workflow.
Cell-Based DDR1 Autophosphorylation Assay
This Western blot-based assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in cells.
Materials:
-
U2OS cells overexpressing DDR1
-
DMEM with 10% FBS
-
Collagen Type I
-
This compound
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Anti-phospho-DDR1 (Tyr792) antibody
-
Anti-DDR1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS-DDR1 cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with varying concentrations of DDR1-IN-1 for 2 hours.
-
Stimulate the cells with 20 µg/mL collagen for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-DDR1 antibody to determine total DDR1 levels.
-
Quantify the band intensities to determine the EC50 value.
dot
Caption: Cellular Autophosphorylation Assay Workflow.
KinomeScan™ Selectivity Profiling
This competition binding assay is used to determine the selectivity of DDR1-IN-1 against a large panel of kinases.
Methodology Overview: The KinomeScan™ platform utilizes a proprietary technology where test compounds are competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding. The results are reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition. The selectivity score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested.[6]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of DDR1-IN-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line known to express DDR1 (e.g., A2780/COL4A6)
-
Matrigel
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer DDR1-IN-1 (e.g., 6.25 or 12.5 mg/kg) or vehicle intraperitoneally once daily.[7]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[8][9]
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors reach a specified endpoint.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1).
Signaling Pathways
DDR1 activation by collagen initiates several downstream signaling pathways that are implicated in cancer progression. DDR1-IN-1, by inhibiting DDR1 autophosphorylation, blocks the activation of these pathways.
dot
Caption: DDR1 Downstream Signaling Pathways.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DDR1. Its mechanism of action as a type II inhibitor that stabilizes the inactive DFG-out conformation of the kinase has been established through structural and biochemical studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to utilize DDR1-IN-1 as a chemical probe to investigate the biological roles of DDR1 and to explore its therapeutic potential in various disease models. The diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved. This comprehensive guide serves as a valuable resource for the scientific community engaged in DDR1 research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Site of DDR1-IN-1 on DDR1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
DDR1-IN-1 is a type II kinase inhibitor that selectively targets the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][2] Its binding is characterized by a key hydrogen bond with the hinge region residue Met704 and extensive hydrophobic interactions within a back pocket of the ATP-binding site.[2][3] This mode of action effectively blocks the autophosphorylation and subsequent downstream signaling of DDR1, a receptor tyrosine kinase implicated in various pathological processes, including cancer and fibrosis.[4] The co-crystal structure of the DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) provides a detailed atomic-level understanding of this interaction.[5]
Molecular Binding of DDR1-IN-1 to DDR1
The high-resolution (2.20 Å) co-crystal structure of DDR1-IN-1 bound to the DDR1 kinase domain reveals the precise molecular interactions underpinning its inhibitory activity.[5] DDR1-IN-1 stabilizes the 'DFG-out' conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[1][2] This conformational change exposes a hydrophobic pocket adjacent to the ATP binding site, which is exploited by DDR1-IN-1 for high-affinity binding.[1]
Key Interacting Residues
The binding of DDR1-IN-1 within the DDR1 kinase domain is mediated by a series of hydrogen bonds and hydrophobic interactions. A critical hydrogen bond is formed between the carbonyl group of the inhibitor's indolin-2-one head group and the backbone amide of Met704 in the hinge region.[2][3] The tail region of DDR1-IN-1, containing trifluoromethyl groups, occupies the hydrophobic pocket created by the DFG-out conformation.[2][3]
The structural basis for the selectivity of DDR1-IN-1 for DDR1 over other kinases, such as ABL, lies in the conformation of its ether bridge.[2] This feature orients the indolin-2-one head group in a manner that would disrupt critical hydrophobic interactions with Tyr253 in the ABL P-loop.[2] A mutation in the hinge region of DDR1, G707A, has been shown to confer over 20-fold resistance to DDR1-IN-1, highlighting the importance of this region for inhibitor binding.[5]
Table 1: Key Amino Acid Residues of DDR1 Interacting with DDR1-IN-1
| Interacting Residue | Interaction Type | Reference |
| Met704 | Hydrogen Bond | [2][3] |
| Thr701 | Steric Hindrance (Selectivity) | [2] |
| Phe785 | Hydrophobic Interaction | [3] |
| Glu672 | Hydrogen Bond (linker) | [2] |
| Asp784 | Hydrogen Bond (linker) | [2] |
| Leu679 | Hydrophobic Interaction | [3] |
| Leu757 | Hydrophobic Interaction | [3] |
| Met676 | Hydrophobic Interaction | [3] |
| Ile675 | Hydrophobic Interaction | [3] |
Quantitative Inhibition Data
The inhibitory potency of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.
Table 2: Quantitative Inhibitory Activity of DDR1-IN-1
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 | 105 nM | Enzymatic Kinase Assay | DDR1 | [6] |
| IC50 | 413 nM | Enzymatic Kinase Assay | DDR2 | [6] |
| EC50 | 86 nM | Cell-based Autophosphorylation | U2OS cells | [6] |
Experimental Protocols
The determination of the binding site and inhibitory activity of DDR1-IN-1 relies on several key experimental techniques.
X-Ray Crystallography
The co-crystal structure of the DDR1 kinase domain with DDR1-IN-1 (PDB ID: 4CKR) was determined by X-ray diffraction at a resolution of 2.20 Å.[5] This technique provides atomic-level detail of the inhibitor-protein complex, revealing the precise binding mode and interactions.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to quantify inhibitor binding to the kinase.
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound (DDR1-IN-1), a mixture of Eu-labeled anti-tag antibody and the DDR1 kinase, and an Alexa Fluor® 647-labeled kinase tracer in the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based DDR1 Autophosphorylation Assay (Western Blot)**
This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture U2OS cells overexpressing DDR1. Starve the cells in serum-free medium for 16-24 hours. Pre-treat the cells with varying concentrations of DDR1-IN-1 for 1 hour.
-
Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 or anti-pY792).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1. The EC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.
DDR1 Signaling Pathways and Inhibition by DDR1-IN-1
DDR1 is a receptor tyrosine kinase that is activated by various types of collagen.[8] Upon activation, DDR1 undergoes autophosphorylation, creating docking sites for various signaling molecules and initiating several downstream signaling cascades that regulate cell proliferation, migration, and survival.[4][9] DDR1-IN-1, by inhibiting DDR1 autophosphorylation, effectively blocks these downstream pathways.
Major Downstream Signaling Pathways
Key signaling pathways activated by DDR1 include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[4]
-
MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and migration.[9]
-
NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival.[4]
-
SRC Pathway: SRC is a non-receptor tyrosine kinase that is activated downstream of DDR1 and is involved in cell migration and invasion.[8]
Below are Graphviz diagrams illustrating the DDR1 signaling pathway and the workflow for a cell-based autophosphorylation assay.
Caption: DDR1 Signaling Pathway and Point of Inhibition by DDR1-IN-1.
Caption: Workflow for DDR1 Autophosphorylation Western Blot Assay.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. DDR-IN-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 8. uniprot.org [uniprot.org]
- 9. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
An In-depth Technical Guide to the Downstream Effects of DDR1 Inhibition by DDR1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix (ECM). Its activation triggers a cascade of downstream signaling events that are pivotal in various physiological and pathological processes. Aberrant DDR1 activity is strongly implicated in the progression of numerous diseases, including fibrosis, cancer, and inflammatory conditions. Consequently, DDR1 has emerged as a promising therapeutic target. DDR1-IN-1 is a potent and selective small-molecule inhibitor that locks the DDR1 kinase in an inactive 'DFG-out' conformation, effectively blocking its autophosphorylation and subsequent signaling. This guide provides a comprehensive technical overview of the downstream molecular and cellular consequences of DDR1 inhibition by DDR1-IN-1, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.
Introduction to Discoidin Domain Receptor 1 (DDR1)
DDR1, along with its homolog DDR2, belongs to a distinct subfamily of RTKs that utilize collagen as their primary ligand.[1][2] Unlike most RTKs which are activated by soluble growth factors, DDR1 senses and responds to the physical and biochemical cues of the ECM.[3] It is primarily expressed in epithelial cells and is activated by various fibrillar and network-forming collagens (e.g., types I, II, III, IV).[2][4] Upon collagen binding, DDR1 undergoes a slow and sustained autophosphorylation, initiating downstream signaling pathways that regulate critical cellular functions such as proliferation, differentiation, adhesion, migration, and ECM remodeling.[2][3][5] Dysregulation of DDR1 expression and signaling is a hallmark of several pathologies, making it an attractive target for therapeutic intervention.[2][6][7]
DDR1 Signaling Pathways
Activation of DDR1 by collagen initiates a complex network of intracellular signaling cascades. The phosphorylated tyrosine residues on the intracellular domain of DDR1 serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways.[2]
Key downstream signaling pathways include:
-
MAPK/ERK Pathway: DDR1 activation can stimulate the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[4][7][8]
-
PI3K/Akt Pathway: DDR1 can recruit the p85 subunit of PI3K, leading to the activation of Akt.[2] This pathway is a central regulator of cell survival, growth, and metabolism.[4][7]
-
NF-κB Pathway: In certain contexts, DDR1 signaling can lead to the activation of the NF-κB transcription factor, a key player in inflammation, immune responses, and cell survival.[7][9][10]
-
STAT Pathway: The JAK/STAT pathway can also be activated downstream of DDR1, influencing gene expression related to inflammation and cell proliferation.[4] Specifically, DDR1 can promote the activation of STAT3.[11]
-
SRC Family Kinases: SRC is a key downstream effector of DDR1 that plays a significant role in mediating signals related to cell migration and invasion.[10][12]
-
Other Effectors: DDR1 signaling also involves molecules like SHP-2, ShcA, and PYK2, contributing to processes like cell migration and chemoresistance.[2][12]
The inhibition of DDR1 by DDR1-IN-1 effectively blocks the initiation of these signaling cascades at the receptor level, thereby preventing their downstream cellular consequences.
Caption: DDR1 signaling pathways inhibited by DDR1-IN-1.
DDR1-IN-1: Mechanism and Quantitative Profile
DDR1-IN-1 is a type II kinase inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][3][13] In this conformation, the Asp-Phe-Gly (DFG) motif, critical for ATP binding and catalysis, is flipped, preventing the kinase from adopting its active state. This mechanism effectively blocks the autophosphorylation of DDR1, even in the presence of its collagen ligand, thereby shutting down all downstream signaling.[3][13] DDR1-IN-1 exhibits good selectivity for DDR1 over a large panel of other kinases.[3][13]
Quantitative Inhibitory Profile of DDR1-IN-1
The potency of DDR1-IN-1 has been characterized both in enzymatic assays and in cellular contexts.
| Parameter | Target/System | Value | Reference(s) |
| IC₅₀ | DDR1 (enzymatic assay) | 105 nM | [3][14][15] |
| IC₅₀ | DDR2 (enzymatic assay) | 413 nM | [3][15] |
| EC₅₀ | DDR1 Autophosphorylation (U2OS cells) | 86 nM | [3][14] |
| Selectivity | S(1) at 1 µM (KinomeScan) | 0.01 | [3] |
Table 1: Summary of quantitative data for DDR1-IN-1.
Caption: Mechanism of DDR1-IN-1 action via DFG-out stabilization.
Downstream Effects of DDR1 Inhibition in Disease Models
Attenuation of Fibrosis
Fibrosis is characterized by the excessive deposition of ECM components, particularly collagen, leading to tissue scarring and organ dysfunction. DDR1 is a potent regulator of pro-fibrotic processes.[16]
-
Reduced Collagen Deposition: Inhibition of DDR1 signaling has been shown to decrease the expression and deposition of collagens, such as Col1a1 and Col3a1, in models of adipose tissue fibrosis.[16] In kidney injury models, the loss of DDR1 also reduces collagen deposition.[11]
-
Modulation of Fibroblast Activity: DDR1 inhibition can modulate the function of fibroblasts, the primary cell type responsible for ECM production. In the breast microenvironment, DDR1 inhibition leads to tissue remodeling and reduced collagen deposition by fibroblasts.[17]
-
Inhibition of Pro-Fibrotic Signaling: DDR1 promotes fibrosis by activating key signaling pathways. In renal proximal tubule epithelial cells, collagen-induced DDR1 activation promotes TGF-β production via a STAT3-dependent mechanism.[11] Furthermore, DDR1 activation in fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) prevents apoptosis through NF-κB nuclear translocation; this effect is reversed by DDR1 inhibition.[9] By blocking these pathways, DDR1-IN-1 can mitigate the fibrotic response.
Anti-Cancer Effects
DDR1 is overexpressed in a wide range of cancers—including lung, breast, pancreatic, and gastric cancers—where it contributes to tumor progression, metastasis, and chemoresistance.[6][7][18]
-
Inhibition of Proliferation and Survival: While DDR1-IN-1 alone does not strongly inhibit the proliferation of many cancer cell lines, it potentiates the anti-proliferative activity of PI3K/mTOR inhibitors like GSK2126458 in colorectal cancer cells.[3] DDR1 signaling promotes pro-survival pathways, in part through activation of Notch1 and NF-κB, and its inhibition can render cancer cells more susceptible to apoptosis.[10]
-
Suppression of Migration and Invasion: A key role of DDR1 in cancer is promoting cell migration and invasion.[13] Inhibition of DDR1 abrogates collagen-induced activation of SRC and PYK2, key mediators of cell migration in pancreatic cancer cells.[12] DDR1 also regulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for degrading the ECM and facilitating invasion.[8]
-
Reversal of Chemoresistance: DDR1 can confer resistance to standard chemotherapy.[12] Pharmacological inhibition of DDR1 has been shown to enhance the response to chemotherapy in pancreatic cancer models.[12]
-
Modulation of the Tumor Microenvironment (TME) and Immune Evasion: DDR1 plays a crucial role in the interaction between tumor cells and the stroma.[18] It can mediate the alignment of collagen fibers, creating a physical barrier that leads to the exclusion of immune cells like CD8+ T cells from the tumor core.[17][19] Inhibition of DDR1 may therefore disrupt this immunosuppressive barrier, potentially enhancing the efficacy of immunotherapies.[20]
Anti-Inflammatory Effects
DDR1 contributes to inflammatory processes, particularly in chronic conditions like kidney disease and fibrosis.
-
Reduced Pro-inflammatory Cytokine Production: In kidney injury, DDR1 activation in renal tubular cells drives the production of the pro-inflammatory chemokine MCP-1.[11] In breast fibroblasts, DDR1 regulates the secretion of key immunomodulatory cytokines such as IL-6, IL-8, and MCP-1.[17] Inhibition with DDR1-IN-1 can reduce the secretion of these factors, thereby dampening the inflammatory response.
-
Decreased Inflammatory Cell Infiltration: By reducing the expression of chemokines, DDR1 inhibition can decrease the infiltration of inflammatory cells, such as macrophages, into injured tissues.[7] This has been observed in models of kidney disease, where loss of DDR1 reduces overall inflammation.[11]
Key Experimental Protocols
In Vitro DDR1 Kinase Assay (Lanthascreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the DDR1 kinase domain. It is used to determine the IC₅₀ of an inhibitor.[21]
-
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When an inhibitor displaces the tracer, the FRET signal is lost.[21]
-
Materials:
-
Procedure:
-
Prepare 3X solutions of the test inhibitor, a kinase/antibody mixture, and the tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀ value.
-
Cellular DDR1 Autophosphorylation Assay
This Western blot-based assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context, providing an EC₅₀ value.[3][14]
-
Principle: Cells overexpressing DDR1 are treated with an inhibitor before being stimulated with collagen. Cell lysates are then analyzed by Western blot using an antibody specific to a phosphorylated tyrosine residue on DDR1 (e.g., pY513).[14]
-
Materials:
-
Cell line (e.g., U2OS) engineered to overexpress DDR1.
-
Rat tail collagen I (e.g., 10 µg/mL).[14]
-
Test inhibitor (DDR1-IN-1).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-DDR1 (e.g., Y513), anti-total-DDR1, and a loading control (e.g., anti-β-actin).
-
-
Procedure:
-
Plate U2OS-DDR1 cells and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of DDR1-IN-1 for 1-2 hours.
-
Stimulate the cells with collagen (e.g., 10 µg/mL) for 2 hours.[14]
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (anti-pDDR1, anti-tDDR1, anti-loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the pDDR1 signal to the total DDR1 signal.
-
Plot the normalized signal against inhibitor concentration to calculate the EC₅₀.
-
Caption: Workflow for a cellular DDR1 autophosphorylation assay.
Conclusion
DDR1-IN-1 is a valuable pharmacological tool for investigating the complex biology of DDR1 and a promising lead for the development of therapeutics targeting fibrosis, cancer, and inflammation. By selectively inhibiting the kinase activity of DDR1, DDR1-IN-1 effectively abrogates a multitude of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB cascades. This leads to significant anti-fibrotic, anti-neoplastic, and anti-inflammatory effects in various preclinical models. The downstream consequences of DDR1 inhibition—ranging from reduced collagen deposition and fibroblast activation to suppressed tumor cell invasion and modulation of the immune microenvironment—highlight the receptor's central role as a transducer of signals from the extracellular matrix. Further research into the nuanced, context-dependent effects of DDR1 inhibition will continue to refine its potential as a therapeutic strategy for a host of debilitating diseases.
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Yin and Yang of Discoidin Domain Receptors (DDRs): Implications in Tumor Growth and Metastasis Development [mdpi.com]
- 9. Discoidin Domain Receptor 1 Contributes to the Survival of Lung Fibroblast in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discoidin domain receptor 1-deletion ameliorates fibrosis and promotes adipose tissue beiging, brown fat activity, and increased metabolic rate in a mouse model of cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 20. bioengineer.org [bioengineer.org]
- 21. tools.thermofisher.cn [tools.thermofisher.cn]
Structural Basis for the Selectivity of DDR1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is a unique receptor tyrosine kinase (RTK) activated by collagen and has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and cancer.[1][2] DDR1-IN-1 serves as a critical chemical probe for elucidating DDR1-dependent signaling pathways and as a scaffold for the development of therapeutic agents.[2][3] This document details the inhibitor's binding mode, the structural features governing its selectivity, quantitative inhibitory data, and the experimental protocols used for its characterization.
Structural Basis of DDR1-IN-1 Binding and Inhibition
DDR1-IN-1 is a type II kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the kinase domain.[4] The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) reveals that the inhibitor binds to the ATP-binding pocket, extending into an adjacent allosteric site.[3][4] This binding mode locks the kinase in the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[4][5] This conformational change prevents the kinase from adopting its active state, thereby inhibiting ATP binding and subsequent phosphorylation.
Key interactions between DDR1-IN-1 and the DDR1 kinase domain, as observed in the 2.2 Å resolution crystal structure, include:[3][5][6]
-
Hinge Region Interaction : The carbonyl of the inhibitor's indolin-2-one "head" group forms a crucial hydrogen bond with the backbone amide of Met704 in the hinge region.[1]
-
Linker and DFG Motif Interaction : The amide group in the linker region of DDR1-IN-1 forms hydrogen bonds with the side chain of Glu672 (from the αC-helix) and the backbone amide of Asp784 (of the DFG motif).[5]
-
Hydrophobic Pocket : The trifluoromethyl "tail" of the inhibitor occupies a hydrophobic pocket created by the DFG-out conformation.[6]
The Molecular Logic of DDR1-IN-1 Selectivity
The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a therapeutic candidate. DDR1-IN-1 exhibits high selectivity for DDR1 over most other kinases, including the closely related DDR2 and the structurally similar ABL kinase.[2][7]
Selectivity over ABL Kinase
Despite both being type II inhibitors that bind the DFG-out conformation, DDR1-IN-1 is significantly more selective for DDR1 (IC50 = 105 nM) than for ABL kinase (IC50 = 1.8 µM).[1] The structural basis for this selectivity arises from subtle but critical differences between the two kinases:
-
The Ether Bridge : DDR1-IN-1 possesses an ether bridge that is absent in inhibitors like imatinib. This bridge alters the dihedral angle of the "head" group relative to the rest of the inhibitor.[1][6]
-
P-Loop Disruption : As a result of this altered orientation, the indolin-2-one head group of DDR1-IN-1 is positioned away from the P-loop of ABL kinase. This disrupts critical hydrophobic interactions with ABL's Tyr253 residue, which are important for high-affinity binding of inhibitors like imatinib.[1][6]
-
Gatekeeper Interaction : The ether bridge also eliminates a potential hydrogen bond with the "gatekeeper" residue, Thr701 in DDR1 (Thr315 in ABL).[1] While this might seem counterintuitive, the overall conformational and steric effects lead to a less favorable interaction with ABL compared to DDR1.
Selectivity over DDR2
DDR1-IN-1 is approximately 4-fold more selective for DDR1 than for DDR2 (IC50 values of 105 nM and 413 nM, respectively).[2][8] While the overall binding pockets of DDR1 and DDR2 are highly conserved, subtle differences in residue composition and conformational dynamics likely account for this modest selectivity.
Quantitative Data on DDR1-IN-1 Activity
The inhibitory activity of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition Data
| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| DDR1 | Lanthascreen | 105 | [2][7][9] |
| DDR2 | Lanthascreen | 413 | [2][8] |
| ABL | Enzymatic Assay | 1800 | [1] |
Table 2: Cellular Activity Data
| Cell Line | Assay Type | Measured Effect | EC50 (nM) | Reference(s) |
| U2OS | Western Blot | Inhibition of basal DDR1 autophosphorylation | 86 | [2][7] |
| U2OS | Western Blot | Inhibition of collagen-induced autophosphorylation | 86.76 | [8] |
Table 3: Crystallographic Data for DDR1-IN-1 in Complex with DDR1
| Parameter | Value | Reference(s) |
| PDB ID | 4CKR | [1][3] |
| Resolution | 2.20 Å | [2][3] |
| Method | X-RAY DIFFRACTION | [3] |
| R-Value Work | 0.198 | [3] |
| R-Value Free | 0.247 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DDR1-IN-1.
In Vitro Kinase Binding Assay (Lanthascreen®)
This assay measures the binding and displacement of an ATP-competitive fluorescent tracer from the kinase's ATP pocket.[10]
-
Principle : The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. Binding of an inhibitor like DDR1-IN-1 displaces the tracer, leading to a loss of FRET signal.[10]
-
Reagents :
-
Procedure :
-
All additions are typically performed in a 384-well plate with a final volume of 15 µL.
-
Add 5 µL of test compound (DDR1-IN-1) at 3x the final desired concentration.
-
Add 5 µL of a kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) at 3x concentration.
-
Add 5 µL of the tracer at 3x concentration.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Cellular DDR1 Autophosphorylation Assay
This assay quantifies the ability of DDR1-IN-1 to inhibit DDR1 kinase activity within a cellular context.[1][7]
-
Cell Culture : Human osteosarcoma (U2OS) cells overexpressing DDR1 are commonly used. Cells are cultured in standard media and plated in 96-well plates at a density of ~3000 cells per well.[7]
-
Inhibitor Treatment :
-
Collagen Stimulation :
-
Cell Lysis :
-
Wash cells three times with cold PBS.
-
Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, supplemented with phosphatase and protease inhibitors like NaF, Na3VO4, PMSF, and leupeptin).[7]
-
-
Western Blot Analysis :
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for total DDR1 to normalize for protein loading.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantify band densities using software like ImageJ.
-
Calculate the ratio of phosphorylated to total DDR1, normalize to the DMSO control, and plot against inhibitor concentration to determine the EC50 value.[1][7]
-
X-ray Crystallography
This technique provides high-resolution structural information on the inhibitor-kinase complex.
-
Protein Expression and Purification : The kinase domain of human DDR1 is expressed (e.g., in Sf9 insect cells) and purified using affinity and size-exclusion chromatography.
-
Complex Formation : The purified DDR1 kinase domain is incubated with a molar excess of DDR1-IN-1 to ensure saturation of the binding site.
-
Crystallization : The DDR1-IN-1 complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.[11]
-
Data Collection and Processing :
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, integrated, and scaled using standard crystallographic software.
-
-
Structure Solution and Refinement :
-
The structure is solved by molecular replacement using a homologous kinase structure as a search model.
-
The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.
-
Iterative cycles of refinement and manual model building are performed until convergence is reached, resulting in the final high-resolution structure.[3]
-
Visualizations of Pathways and Mechanisms
DDR1 Signaling Pathway
// Define nodes Collagen [label="Collagen (I, IV)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; DDR1 [label="DDR1 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AutoP [label="Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; ShcA [label="ShcA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_path [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Migration [label="Migration & Invasion", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Survival [label="Survival & Chemoresistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Define edges Collagen -> DDR1 [label=" binds"]; DDR1 -> AutoP [label=" induces"]; AutoP -> ShcA [label=" recruits"]; AutoP -> PI3K; AutoP -> MAPK_path; AutoP -> NFkB; AutoP -> Notch; AutoP -> Src;
PI3K -> AKT -> mTOR; mTOR -> Proliferation; mTOR -> Survival; MAPK_path -> Proliferation; MAPK_path -> Migration; NFkB -> Survival; Notch -> Survival; Src -> Migration;
// Set graph attributes for size graph [size="7.6,5"]; ratio = "auto"; }
Caption: Downstream signaling pathways activated upon collagen-induced DDR1 autophosphorylation.[12][13]
DDR1-IN-1 Binding Mechanism
// Connections Head -> Hinge [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> DFG [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> aC_Helix [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Tail -> Pocket [style=dashed, arrowhead=normal, color="#202124", label=" Hydrophobic\n Interaction", fontcolor="#202124"]; Head -> Linker -> Tail [style=solid, arrowhead=none, color="#5F6368"];
// Set graph attributes for size graph [size="7.6,4"]; ratio = "auto"; }
Caption: Key interactions between DDR1-IN-1 and the DDR1 kinase domain in the DFG-out conformation.[1][5]
Workflow for Cellular Autophosphorylation Assay
// Nodes A [label="1. Plate U2OS-DDR1 cells\nin 96-well plates"]; B [label="2. Pre-treat with DDR1-IN-1\n(1 hour)"]; C [label="3. Stimulate with Collagen\n(2 hours)"]; D [label="4. Wash (PBS) and Lyse Cells"]; E [label="5. SDS-PAGE and Western Blot"]; F [label="6. Probe with Antibodies\n(anti-pDDR1, anti-total DDR1)"]; G [label="7. Image and Quantify Bands\n(e.g., ImageJ)"]; H [label="8. Normalize pDDR1 to total DDR1\nand calculate EC50"];
// Edges A -> B -> C -> D -> E -> F -> G -> H;
// Set graph attributes for size graph [size="7.6,6"]; ratio = "auto"; }
Caption: Experimental workflow for determining the cellular potency (EC50) of DDR1-IN-1.[1][7]
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Structure of the Discoidin Domain Receptor 1 Extracellular Region Bound to an Inhibitory Fab Fragment Reveals Features Important for Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of DDR1-IN-1 on Collagen-Induced Signaling: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), on collagen-induced signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating DDR1 as a therapeutic target in various pathologies, including fibrosis, inflammation, and cancer.
Introduction to DDR1 and Collagen-Induced Signaling
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1][2] Unlike many other RTKs, DDR1 activation by collagen is characterized by slow but sustained autophosphorylation.[3][4][5] This activation triggers a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[1][6] Given its role in these fundamental cellular functions, aberrant DDR1 signaling has been implicated in the progression of numerous diseases, including cancer, atherosclerosis, and organ fibrosis.[2] DDR1 is primarily expressed in epithelial cells, and its overexpression is often observed in rapidly growing, invasive tumors.[1][3]
The inhibitor, DDR1-IN-1, has emerged as a valuable pharmacological tool to probe the intricacies of DDR1-dependent signal transduction and to explore the therapeutic potential of targeting this receptor.[1][6]
Mechanism of Action of DDR1-IN-1
DDR1-IN-1 is a type-2 kinase inhibitor that selectively targets DDR1.[2] It binds to the kinase domain of DDR1 in its inactive 'DFG-out' conformation.[1][2][6] This binding mode locks the receptor in a state that is unable to perform its catalytic function, thereby preventing the subsequent autophosphorylation and activation of downstream signaling pathways. A key feature of DDR1-IN-1 is its selectivity for DDR1 over the closely related DDR2.[7][8]
Quantitative Data on DDR1-IN-1 Activity
The potency and selectivity of DDR1-IN-1 have been characterized in various assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Kinase Assay (Lanthascreen) | DDR1 | IC50 | 105 | [1][6][8] |
| Kinase Assay (Lanthascreen) | DDR2 | IC50 | 413 | [1][6][8] |
| Cell-based Autophosphorylation | Basal DDR1 | EC50 | 86 | [1][6] |
| Cell-based Autophosphorylation | Collagen-induced DDR1 (pY513) | EC50 | 86.76 | [8] |
Table 1: Inhibitory Potency of DDR1-IN-1
Inhibition of Collagen-Induced DDR1 Signaling Pathway
The binding of collagen to DDR1 induces the lateral association of DDR1 dimers, leading to trans-phosphorylation between adjacent dimers.[4][5][9] This autophosphorylation is a critical step in the activation of the receptor. DDR1-IN-1 effectively blocks this collagen-induced autophosphorylation in a cellular context.[1][6] By inhibiting the kinase activity of DDR1, DDR1-IN-1 prevents the activation of several downstream signaling pathways that are crucial for the pathological functions of DDR1. These pathways include Src, Notch, and NF-κB, which are involved in cell survival, proliferation, and chemoresistance.[10]
Detailed Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay for DDR1
This assay is designed to measure the binding of an inhibitor to the DDR1 kinase domain.
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare a serial dilution of DDR1-IN-1 at 3 times the final desired concentration in 1X Kinase Buffer A.
-
Prepare a mixture of the DDR1 kinase and the europium-labeled anti-tag antibody at 3 times the final concentration in 1X Kinase Buffer A.
-
Prepare the Alexa Fluor® 647-labeled tracer at 3 times the final concentration in 1X Kinase Buffer A.[11]
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the serially diluted DDR1-IN-1 solution to each well.[11]
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.[11]
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
The loss of FRET signal is proportional to the displacement of the tracer by the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-based DDR1 Autophosphorylation Assay
This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture:
-
Culture U2OS cells overexpressing DDR1 in appropriate media.
-
Seed the cells in 96-well plates.
-
Induce DDR1 expression for 48 hours prior to the experiment.[7]
-
-
Treatment:
-
Lysis and Western Blotting:
-
Wash the cells three times with cold PBS.[7]
-
Lyse the cells using a lysis buffer (e.g., 50 mM Tris, pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[7]
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for phosphorylated DDR1 (e.g., anti-pY513).[7]
-
-
Data Analysis:
-
Quantify the band densities using software such as ImageJ.[7]
-
Calculate the EC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the DDR1-IN-1 concentration.
-
Collagen-Coated Bead Assay for DDR1 Recruitment and Phosphorylation
This immunofluorescence-based assay visualizes the local recruitment and phosphorylation of DDR1 in response to stimulation with insoluble collagen.
Protocol:
-
Preparation:
-
Cell Stimulation:
-
Incubate the transfected cells with the collagen-coated beads for various time points (e.g., 10 to 240 minutes) at 37°C.[12]
-
-
Immunofluorescence Staining:
-
To label surface DDR1, incubate the cells with a mouse anti-DDR1 antibody on ice.[12]
-
Fix the cells, followed by permeabilization.
-
Incubate with a rabbit anti-phospho-DDR1 (pY-513) antibody to detect phosphorylated DDR1.[12]
-
Incubate with appropriate fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa-Fluor-488 and anti-rabbit Alexa-Fluor-555).[12]
-
-
Microscopy:
-
Mount the coverslips and visualize the recruitment of total DDR1 and the presence of phosphorylated DDR1 around the beads using a widefield fluorescence microscope.[12]
-
Conclusion
DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. It effectively blocks the collagen-induced autophosphorylation of DDR1, thereby inhibiting the activation of downstream signaling pathways implicated in cell proliferation, migration, and survival. The detailed experimental protocols provided in this guide offer robust methods for characterizing the effects of DDR1 inhibitors. As a well-characterized chemical probe, DDR1-IN-1 is an indispensable tool for elucidating the complex biology of DDR1 and for the development of novel therapeutics targeting DDR1-mediated diseases.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 5. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based assay for recruitment of DDR1 to collagen-coated beads [spiral.imperial.ac.uk]
A Technical Guide to the 'DFG-out' Conformation and the Selective Inhibitor DDR1-IN-1
This guide provides an in-depth exploration of the 'DFG-out' inactive conformation of protein kinases, with a specific focus on Discoidin Domain Receptor 1 (DDR1). It details the mechanism and properties of DDR1-IN-1, a potent and selective type II inhibitor that targets this conformation. This document is intended for researchers, scientists, and professionals in the field of drug development and kinase biology.
The DFG Motif: A Conformation Switch in Kinase Activity
Protein kinases, crucial regulators of cellular signaling, exist in a dynamic equilibrium between active and inactive states. A key structural element governing this transition is the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif located at the beginning of the activation loop.[1] The orientation of this motif dictates the kinase's catalytic competence.[2][3]
-
'DFG-in' (Active) Conformation: In the active state, the aspartate residue of the DFG motif points into the ATP-binding site, where it is essential for coordinating the magnesium ions required for phosphoryl transfer.[4][5] This "DFG-in" conformation aligns all the catalytic residues for efficient enzyme activity.[6] Inhibitors that bind to this active conformation are known as type I inhibitors.[1]
-
'DFG-out' (Inactive) Conformation: Kinases can also adopt an inactive state where the DFG motif undergoes a significant conformational flip.[5] In this "DFG-out" state, the phenylalanine and aspartate residues swap positions.[4][6] The phenylalanine moves into the ATP-binding pocket, while the aspartate flips out.[4][5] This movement disrupts the catalytic machinery and creates a new, allosteric pocket adjacent to the ATP-binding site.[4][5] This newly formed pocket is a key target for a class of drugs known as type II inhibitors.[7]
Discoidin Domain Receptor 1 (DDR1)
DDR1 is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to extracellular matrix collagens.[7][8][9] It is primarily expressed in epithelial cells and plays significant roles in cell adhesion, proliferation, migration, and invasion.[8][9][10] Dysregulation of DDR1 signaling is implicated in the progression of various diseases, including cancer, fibrosis, and atherosclerosis.[8][11][12]
Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades.[7] These pathways include MAPK, PI3K/Akt, and NF-κB, which collectively regulate diverse cellular functions.[11][13][14]
DDR1-IN-1: A Selective Type II Inhibitor Targeting the DFG-out State
DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor designed to specifically target the DDR1 kinase.[9][15][16] As a type II inhibitor, its mechanism relies on binding to and stabilizing the inactive 'DFG-out' conformation of DDR1.[7][8][16]
Mechanism of Action and Binding Mode
The co-crystal structure of DDR1 in complex with DDR1-IN-1 (PDB ID: 4CKR) provides a detailed view of its binding mode.[8][16] DDR1-IN-1 settles into the ATP-binding pocket and extends into the adjacent allosteric site created by the DFG-out flip.[7][16]
Key interactions include:
-
Hinge Binding: Two hydrogen bonds form between the inhibitor and the hinge region residues Met704 and Asp702.[16]
-
Allosteric Pocket: The trifluoromethyl group on the "tail" region of DDR1-IN-1 occupies the hydrophobic pocket created by the DFG motif's conformational change.[8][17]
-
Linker Interaction: The amide moiety in the linker region of the inhibitor forms hydrogen bonds with Glu672 (on the αC-helix) and Asp784 (the "D" of the DFG motif).[16]
This specific set of interactions locks the kinase in a catalytically incompetent state.[7]
Structural Basis for Selectivity
The selectivity of DDR1-IN-1 for DDR1 over other kinases, such as ABL, stems from subtle structural differences.[8] While the overall binding mode is similar to other type II inhibitors like imatinib, the ether bridge in DDR1-IN-1 orientates its "head" group away from the P-loop of ABL kinase.[8][17] This disrupts critical hydrophobic interactions and a hydrogen bond to the gatekeeper threonine residue in ABL, resulting in significantly weaker binding.[8][17] In DDR1, the P-loop adopts a different conformation, which can accommodate DDR1-IN-1 without this steric clash.[8]
Quantitative Data
The inhibitory potency of DDR1-IN-1 and other relevant type II inhibitors against DDR1 and DDR2 is summarized below.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) |
| DDR1-IN-1 | DDR1 | 105[8][9][15][16][18] | 86 - 87[9][15][19] |
| DDR2 | 413[8][9][16][18] | - | |
| Ponatinib | DDR1 | 9.4[8] | 2.5[8] |
| DDR2 | 9.0[8] | - | |
| Imatinib | DDR1 | 41[8] | 21[8] |
| DDR2 | 71.6[8] | - |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The concentration of a drug that gives a half-maximal response in a cell-based assay.
Crystallographic Data for DDR1-IN-1 Complex
| Parameter | Value |
| PDB ID | 4CKR[8][16] |
| Resolution | 2.2 Å[16] |
| Conformation | DFG-out[8][16] |
Experimental Protocols
This section outlines the general methodologies used to characterize kinase inhibitors like DDR1-IN-1.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method for determining the enzymatic IC50 is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[20]
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected by a specific antibody labeled with a fluorescent donor, which, in proximity to a fluorescent acceptor bound to the biotin tag, generates a FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified DDR1 enzyme, biotinylated peptide substrate, ATP, and serial dilutions of DDR1-IN-1.
-
Kinase Reaction: In a microplate, combine the DDR1 enzyme, the substrate peptide, and varying concentrations of DDR1-IN-1.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product by adding a solution containing a europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665.
-
Measurement: After another incubation period, read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
Cell-Based Autophosphorylation Assay (EC50 Determination)
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation within a cellular context.[8][9][15]
Principle: U2OS cells, which can be induced to express DDR1, are stimulated with collagen to induce receptor autophosphorylation. The level of phosphorylated DDR1 is then quantified, typically by Western blot, in the presence of varying inhibitor concentrations.
Methodology:
-
Cell Culture and Induction: Plate U2OS cells engineered with an inducible DDR1 expression system. Induce DDR1 expression (e.g., with doxycycline for 48 hours).[15]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of DDR1-IN-1 for a set period (e.g., 90 minutes).
-
Collagen Stimulation: Stimulate the cells with rat tail collagen I for a short duration (e.g., 15-30 minutes) to activate DDR1.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).
-
Wash and probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[15] Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Plot the normalized values against inhibitor concentration and fit the curve to determine the EC50.
X-ray Crystallography
Principle: This technique is used to determine the three-dimensional atomic structure of the DDR1 kinase domain in complex with the inhibitor.
Methodology:
-
Protein Expression and Purification: Express the human DDR1 kinase domain in a suitable system (e.g., insect cells) and purify it to high homogeneity.
-
Crystallization: Mix the purified protein with a molar excess of DDR1-IN-1. Screen a wide range of crystallization conditions (buffers, precipitants, additives) to find conditions that yield diffraction-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Refine the atomic model against the experimental data to obtain the final structure.[16]
Visualizations
The following diagrams illustrate key concepts and workflows related to the DFG conformation and DDR1 inhibition.
Caption: DFG-in (active) vs. DFG-out (inactive) kinase conformations.
Caption: Simplified DDR1 signaling pathway upon collagen activation.
Caption: Experimental workflow for kinase inhibitor characterization.
Caption: Logical flow of DDR1-IN-1's mechanism of action.
References
- 1. Redefining the protein kinase conformational space with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 13. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. adooq.com [adooq.com]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. reactionbiology.com [reactionbiology.com]
Preliminary Studies on DDR1-IN-1 in Fibrosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 triggers downstream signaling cascades that promote inflammation, fibroblast activation, and matrix deposition. Consequently, DDR1 has emerged as a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth overview of the preliminary studies on DDR1-IN-1, a selective inhibitor of DDR1, in various fibrosis models.
DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. It binds to the DFG-out conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development of DDR1-targeted anti-fibrotic therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of DDR1-IN-1 in fibrosis models.
| Parameter | Value | Assay System | Reference |
| IC50 (DDR1) | 105 nM | In vitro kinase assay | [1] |
| IC50 (DDR2) | 413 nM | In vitro kinase assay | [1] |
| EC50 (DDR1 Autophosphorylation) | 86 nM | U2OS cells | [2] |
Table 1: In Vitro Potency and Selectivity of DDR1-IN-1
| Model System | Parameter Measured | Treatment | Result | Reference |
| Human Mammary Fibroblasts in 3D Collagen Gel | Gel Contraction | 1 µM DDR1-IN-1 | Significant reduction | [3][4] |
| Human Mammary Fibroblasts in 3D Collagen Gel | α-SMA Expression | 1 µM DDR1-IN-1 | Reduced expression | [3][4] |
| Human Mammary Fibroblasts in 3D Collagen Gel | IL-6 Expression | 1 µM DDR1-IN-1 | Marked reduction | [3][4] |
| Human Mammary Fibroblasts in 3D Collagen Gel | FAP Expression | 1 µM DDR1-IN-1 | Reduced expression | [3][4] |
| TGF-β1 Stimulated Human Mammary Fibroblasts | α-SMA Expression | 1 µM DDR1-IN-1 | Reduction | [3] |
| TGF-β1 Stimulated Human Mammary Fibroblasts | IL-6 Expression | 1 µM DDR1-IN-1 | Reduction | [3] |
Table 2: In Vitro Efficacy of DDR1-IN-1 in a Fibroblast Model
| Fibrosis Model | Animal Model | Treatment | Key Findings | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Bleomycin-induced mice | DDR1-IN-1 | Dramatically alleviated symptoms; exerted significant anti-inflammatory and anti-fibrotic effects. | [5][6] |
Table 3: In Vivo Efficacy of DDR1-IN-1 in a Lung Fibrosis Model
Key Signaling Pathways
DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that drive fibrotic processes. The diagram below illustrates the key pathways implicated in DDR1-mediated fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. DDR1 activation in macrophage promotes IPF by regulating NLRP3 inflammasome and macrophage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DDR1-IN-1 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Its involvement in pathological conditions such as cancer and fibrosis has made it a compelling target for therapeutic intervention.[1] DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of DDR1 kinase activity.[1][2] It binds to the 'DFG-out' conformation of the kinase domain, effectively blocking its autophosphorylation and downstream signaling.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against DDR1 has been determined using various in vitro assay formats. The following table summarizes the key quantitative data.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| LanthaScreen™ Eu Kinase Binding | DDR1 | IC₅₀ | 105 | [1][2][3][4] |
| LanthaScreen™ Eu Kinase Binding | DDR2 | IC₅₀ | 413 | [1][2][4] |
| Cell-Based Autophosphorylation | DDR1 | EC₅₀ | 86 | [1][2][5] |
Experimental Protocols
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of DDR1-IN-1 for the DDR1 kinase domain.
Materials:
-
DDR1 kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35
-
This compound
-
DMSO
-
384-well plate, low volume, black
Procedure:
-
Prepare 1X Kinase Buffer A: Dilute the 5X Kinase Buffer A to 1X with distilled H₂O.
-
Prepare 3X Test Compound (DDR1-IN-1):
-
Prepare a serial dilution of DDR1-IN-1 in DMSO.
-
Dilute the DDR1-IN-1 serial dilutions into 1X Kinase Buffer A to create a 3X final concentration series.
-
-
Prepare 3X Kinase/Antibody Mixture:
-
Dilute the DDR1 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A to achieve a 3X final concentration (e.g., 15 nM kinase and 6 nM antibody).
-
-
Prepare 3X Tracer Solution:
-
Dilute the Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer A to a 3X final concentration. The optimal tracer concentration should be determined experimentally but is typically near its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 3X Test Compound to the wells of the 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody Mixture to each well.
-
Add 5 µL of the 3X Tracer Solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cell-Based Assay: DDR1 Autophosphorylation Inhibition
This protocol describes a method to assess the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in a cellular context using Western blotting. U2OS cells overexpressing DDR1 are a suitable model system.[5]
Materials:
-
U2OS cells overexpressing DDR1
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
DMSO
-
Rat tail collagen I
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na₃VO₄, 1 mM PMSF, and protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture U2OS-DDR1 cells in complete DMEM.
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of DDR1-IN-1 in cell culture medium.
-
Pre-treat the cells with the DDR1-IN-1 dilutions for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Collagen Stimulation:
-
Add rat tail collagen I to the medium to a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Add cold Lysis Buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-DDR1 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-DDR1 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-DDR1 and total DDR1 using image analysis software (e.g., ImageJ).
-
Normalize the phospho-DDR1 signal to the total DDR1 signal for each sample.
-
Plot the normalized phospho-DDR1 signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Caption: Workflow for the cell-based DDR1 autophosphorylation assay.
DDR1 Signaling Pathway
Upon activation by collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the cellular responses mediated by DDR1. Key downstream signaling pathways include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways, which regulate processes such as cell proliferation, migration, and invasion.[6]
Caption: Simplified DDR1 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes and Protocols for DDR1-IN-1 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen.[1][2] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with diseases such as cancer and fibrosis.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate DDR1 signaling and its role in various biological contexts.
Mechanism of Action
DDR1-IN-1 is a type II kinase inhibitor that binds to the DFG-out conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling.[1][5] It exhibits selectivity for DDR1 over the closely related DDR2.[6]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 625.51 g/mol | [7] |
| Formula | C₃₀H₃₁F₃N₄O₃·2HCl | [7] |
| Appearance | Solid powder | |
| Solubility | DMSO (≥ 50 mM), Water (≥ 100 mM) | [7] |
| Storage | Store powder at -20°C for up to 3 years. | [8] |
| Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Assay Type | Reference |
| DDR1 | 105 | Cell-free assay | [6][8] |
| DDR2 | 413 | Cell-free assay | [6][8] |
Table 2: Cellular Activity
| Cell Line | Assay | EC₅₀ (nM) | Reference |
| U2OS (osteosarcoma) | Inhibition of DDR1 autophosphorylation | 86.76 | [6][9] |
| Human Rheumatoid Synovial Fibroblasts (RASF) | Inhibition of DDR2-mediated MT1-MMP activation | < 2,500 | [6][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 6.26 mg of this compound (MW: 625.51) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Inhibition of Collagen-Induced DDR1 Autophosphorylation in U2OS Cells
This protocol is adapted from studies demonstrating the efficacy of DDR1-IN-1 in inhibiting DDR1 activity in a cellular context.[1][6]
Materials:
-
U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Collagen I, rat tail
-
This compound stock solution (10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
96-well or other suitable cell culture plates
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere and grow for 24-48 hours.[8]
-
Serum Starvation (Optional but Recommended): To reduce basal receptor tyrosine kinase activity, aspirate the complete growth medium and replace it with serum-free medium for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.[8] Include a DMSO vehicle control.
-
Collagen Stimulation: Prepare a working solution of collagen I in serum-free medium (e.g., 10 µg/mL).[8] Add the collagen solution to the wells (without removing the inhibitor-containing medium) and incubate for an additional 2 hours at 37°C.[8]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Protein Quantification and Analysis: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay). Analyze the levels of phosphorylated DDR1 (p-DDR1) and total DDR1 by Western blotting or ELISA to determine the extent of inhibition.
Protocol 3: Cell Viability/Proliferation Assay
This protocol can be used to assess the cytotoxic or anti-proliferative effects of DDR1-IN-1.
Materials:
-
Cancer cell line of interest (e.g., SNU-1040 colorectal cancer cells)[6]
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 1,500-3,000 cells per well) and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[8]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ or IC₅₀ values to determine the concentration of DDR1-IN-1 that inhibits cell growth or viability by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
Caption: Workflow for inhibiting DDR1 autophosphorylation.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: DDR1-IN-1 Dihydrochloride for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DDR1-IN-1 dihydrochloride, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, in preclinical mouse models. This document includes summaries of dosage regimens, detailed experimental protocols, and a visualization of the associated signaling pathway.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including fibrosis and cancer progression. Its role in promoting tumor cell proliferation, migration, and invasion makes it an attractive target for therapeutic intervention. DDR1-IN-1 is a selective inhibitor of DDR1, with an IC50 of 105 nM, showing approximately 4-fold selectivity over the related DDR2 kinase. These notes are intended to guide researchers in the design and execution of in vivo studies using this compound in mouse models.
Quantitative Data Summary
The following table summarizes the reported dosages of DDR1-IN-1 used in a mouse xenograft model. It is important to note that optimal dosage may vary depending on the specific mouse strain, tumor model, and experimental endpoint.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Combination Therapy | Outcome |
| DDR1-IN-1 | A2780/COL4A6 ovarian cancer xenografts | 6.25 mg/kg | Not specified | Not specified | Cisplatin (2 mg/kg) | Synergistic efficacy in suppressing tumor growth[1] |
| DDR1-IN-1 | A2780/COL4A6 ovarian cancer xenografts | 12.5 mg/kg | Not specified | Not specified | Cisplatin (2 mg/kg) | Synergistic efficacy in suppressing tumor growth[1] |
Signaling Pathway
DDR1 activation by its ligand, collagen, initiates a downstream signaling cascade that influences cell behavior. Inhibition of DDR1 with DDR1-IN-1 blocks these downstream effects.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is based on the principles of xenograft studies and incorporates the available information on DDR1-IN-1.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
The choice of mouse strain should be appropriate for the specific cancer cell line being used.
2. Cell Culture and Implantation:
-
Culture A2780/COL4A6 ovarian cancer cells (or other relevant cell line) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
4. Animal Grouping and Treatment:
-
Randomize mice into treatment groups once tumors have reached the desired size. A typical study might include:
-
Vehicle control group
-
This compound (6.25 mg/kg) group
-
This compound (12.5 mg/kg) group
-
Cisplatin (2 mg/kg) group (if evaluating combination therapy)
-
This compound + Cisplatin combination group
-
5. Formulation and Administration of this compound:
-
Formulation (Suspension for Oral or Intraperitoneal Injection):
-
Prepare a stock solution of this compound in DMSO.
-
For a working solution, take the required volume of the DMSO stock and add it to a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline.
-
Mix thoroughly to form a uniform suspension. It is recommended to prepare this fresh on the day of use.
-
-
Administration:
-
The administration route (oral gavage or intraperitoneal injection) should be determined based on the experimental design. The frequency of administration will also need to be optimized, but a daily or every-other-day schedule is common for small molecule inhibitors.
-
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to assess the inhibition of DDR1 phosphorylation.
7. Statistical Analysis:
-
Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., ANOVA or t-test).
Experimental Workflow Diagram
References
Application Notes and Protocols: Western Blot for Phosphorylated DDR1 Following DDR1-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] This interaction triggers DDR1 dimerization and subsequent autophosphorylation on several tyrosine residues within its cytoplasmic domain, initiating downstream signaling cascades.[2] These pathways, including PI3K/AKT, MAPK, and NF-κB, are involved in critical cellular processes such as proliferation, migration, and extracellular matrix remodeling.[3][4] Given its overexpression in various pathological conditions like cancer and fibrosis, DDR1 has emerged as a significant therapeutic target.[3][5]
DDR1-IN-1 is a potent and selective small-molecule inhibitor of DDR1 kinase activity, exhibiting an IC50 of 105 nM.[6][7] It functions by binding to the kinase domain in a "DFG-out" conformation, effectively preventing the autophosphorylation required for receptor activation.[1][8] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of DDR1 (specifically at key tyrosine residues like Tyr513 or Tyr792) in cultured cells following treatment with DDR1-IN-1. This method is essential for confirming the inhibitor's efficacy and understanding its impact on DDR1 signaling.
DDR1 Signaling and Inhibition by DDR1-IN-1
Upon binding to fibrillar collagen, DDR1 undergoes autophosphorylation, creating docking sites for various downstream signaling molecules and leading to the activation of pathways that regulate cellular functions. DDR1-IN-1 selectively inhibits the kinase activity of DDR1, thereby blocking this autophosphorylation and the subsequent activation of downstream effectors.
Caption: DDR1 signaling pathway and point of inhibition by DDR1-IN-1.
Experimental Protocol
This protocol provides a step-by-step guide for a Western blot experiment to assess the inhibition of collagen-induced DDR1 phosphorylation by DDR1-IN-1.
I. Materials and Reagents
-
Cell Lines: A cell line expressing DDR1 (e.g., U2OS, T-47D, or other relevant cancer cell lines).[6][9]
-
Collagen: Rat tail collagen I (or other appropriate fibrillar collagen).
-
Inhibitor: DDR1-IN-1 (dissolved in fresh DMSO to create a stock solution).[6]
-
Antibodies:
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6][12]
-
Inhibitor Cocktails (add fresh to lysis buffer before use):
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels (gradient or fixed percentage, appropriate for DDR1 ~125 kDa).[9]
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
II. Experimental Procedure
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are 70-80% confluent, you may replace the growth medium with serum-free medium for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-treat the cells by adding DDR1-IN-1 (e.g., at concentrations ranging from 10 nM to 1 µM) or DMSO (vehicle control) to the culture medium. Incubate for 1-2 hours.[6][13]
-
Collagen Stimulation: To induce DDR1 phosphorylation, add collagen directly to the medium to a final concentration of 10-50 µg/mL.[13][15] Incubate for the desired time (e.g., 2 hours, or as determined by a time-course experiment).[6][13]
-
Controls:
-
Untreated (no DDR1-IN-1, no collagen)
-
Collagen only (vehicle pre-treatment + collagen)
-
DDR1-IN-1 only (inhibitor pre-treatment, no collagen)
-
Experimental groups (inhibitor pre-treatment + collagen)
-
-
B. Lysate Preparation
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (freshly supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, clean tube.
-
Determine the protein concentration of each sample using a BCA assay.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[12]
-
Blocking: Wash the membrane briefly with TBST, then block with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-DDR1) diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.[9][14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16]
-
Final Washes: Wash the membrane three to five times with TBST for 5-10 minutes each.
-
Detection: Add ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
D. Stripping and Re-probing (for Total DDR1 and Loading Control)
-
To normalize the p-DDR1 signal, the same membrane can be stripped and re-probed for total DDR1 and a loading control like β-Actin.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with the primary antibody for total DDR1 or β-Actin, followed by the secondary antibody and detection steps as described above.
Data Presentation: Quantitative Experimental Parameters
| Parameter | Recommended Value/Range | Source(s) |
| DDR1-IN-1 IC50 | 105 nM | [6][7] |
| DDR1-IN-1 Cellular EC50 | 86 nM (in U2OS cells) | [1][6] |
| DDR1-IN-1 Treatment Conc. | 10 nM - 10 µM (titration recommended) | [6] |
| DDR1-IN-1 Pre-incubation Time | 1 - 2 hours | [6][13] |
| Collagen Stimulation Conc. | 10 - 50 µg/mL | [13][15] |
| Collagen Incubation Time | 2 - 18 hours (time course recommended) | [6][10] |
| Protein Load per Lane | 20 - 30 µg | [12] |
| Primary Antibody Dilution | 1:1000 | [9][16] |
| Blocking Buffer | 5% BSA in TBST | [14] |
Experimental Workflow Visualization
Caption: Step-by-step workflow for Western blot analysis of p-DDR1.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-DDR1 (Tyr513) (E1N8F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 14. Phospho-DDR1 (Tyr792) Antibody (#11994) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preparing a DDR1-IN-1 Dihydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of DDR1-IN-1 dihydrochloride in dimethyl sulfoxide (DMSO). DDR1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological conditions, including cancer and fibrosis.[1][2] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Introduction to this compound
DDR1-IN-1 is a type II kinase inhibitor that selectively targets DDR1.[2][3] It binds to the 'DFG-out' conformation of the kinase domain, effectively blocking its autophosphorylation and downstream signaling.[2][4] Research has shown its efficacy in inhibiting DDR1 at nanomolar concentrations, making it a valuable tool for studying DDR1-mediated cellular processes.[5][6][7] The dihydrochloride salt form of the inhibitor is often used in research settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 625.51 g/mol | |
| Solubility in DMSO | Up to 100 mg/mL (180.96 mM) | [5][7] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | |
| IC₅₀ for DDR1 | 105 nM | [6] |
| IC₅₀ for DDR2 | 413 nM | [6] |
| Cellular EC₅₀ (DDR1 autophosphorylation) | 86.76 nM (in U2OS cells) | [5][6][7] |
| Storage of Solid Compound | Desiccate at room temperature or -20°C for long-term (≥ 4 years) | [8][9] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months | [6][10] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the hygroscopic compound.[10]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.255 mg of the compound (Molecular Weight = 625.51 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the powder. To continue the example, add 1 mL of DMSO. Note that hygroscopic DMSO can significantly reduce the solubility of the compound, so using a fresh, sealed bottle is crucial.[5][7]
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to facilitate dissolution. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath for a short period can aid in dissolving the compound completely.[6][9] Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][9] Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6][10]
DDR1 Signaling Pathway
DDR1 is a receptor tyrosine kinase that is activated by collagen.[2][3] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival.[1][11] Key signaling pathways activated by DDR1 include the PI3K/Akt, MAPK, and NF-κB pathways.[1][12][13]
Caption: Simplified DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
Experimental Workflow
The following diagram illustrates a typical workflow for using the prepared DDR1-IN-1 stock solution in a cell-based assay to assess its inhibitory effect on DDR1 signaling.
Caption: General workflow for a cell-based DDR1 inhibition assay.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 10. 稳定性和存储 | 技术支持 | Tocris Bioscience [tocris.com]
- 11. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing DDR1-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment. Upregulation of DDR1 has been observed in various cancers and is often associated with tumor progression, metastasis, and resistance to chemotherapy.[1][2] DDR1-IN-1 is a potent and selective inhibitor of DDR1, with an IC50 of 105 nM.[3] By targeting DDR1, DDR1-IN-1 can disrupt the signaling pathways that contribute to chemoresistance, making it a promising agent for combination therapy. These application notes provide a comprehensive overview and detailed protocols for utilizing DDR1-IN-1 in combination with standard chemotherapy agents to enhance their anti-cancer efficacy.
Rationale for Combination Therapy
The tumor microenvironment, rich in extracellular matrix proteins like collagen, can protect cancer cells from the cytotoxic effects of chemotherapy.[1] DDR1, upon binding to collagen, activates downstream signaling pathways that promote cell survival, proliferation, and invasion, thereby contributing to chemoresistance.[4][5] Inhibition of DDR1 with DDR1-IN-1 can disrupt these pro-survival signals and re-sensitize cancer cells to chemotherapy.[2][6] Preclinical studies have demonstrated that combining DDR1 inhibitors with chemotherapy agents leads to synergistic anti-tumor effects in various cancer types, including pancreatic, lung, ovarian, and breast cancer.[1][3][7]
Key Signaling Pathways
DDR1 activation triggers several downstream signaling pathways implicated in cancer progression and chemoresistance. Understanding these pathways is crucial for designing and interpreting combination studies.
References
- 1. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]
- 3. Combined inhibition of DDR1 and CDK4/6 induces synergistic effects in ER-positive, HER2-negative breast cancer with PIK3CA/AKT1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Localization of DDR1 Following DDR1-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunofluorescent staining of Discoidin Domain Receptor 1 (DDR1) in cultured cells, specifically to analyze changes in its subcellular localization following treatment with the selective inhibitor, DDR1-IN-1. DDR1, a receptor tyrosine kinase activated by collagen, is implicated in various pathological processes, including cancer and fibrosis. Understanding the spatial dynamics of DDR1 in response to inhibition is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. This protocol outlines the necessary reagents, step-by-step instructions for cell culture, inhibitor treatment, immunofluorescence staining, and imaging, as well as data analysis. Additionally, it includes diagrams of the DDR1 signaling pathway and the experimental workflow to provide a comprehensive guide for researchers.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by various types of collagen.[1] Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is associated with several diseases, including cancer, where it can promote tumor progression and metastasis.[3]
DDR1's subcellular localization is dynamic and can be found at the plasma membrane, in the cytoplasm, and even in the nucleus, depending on the cell type and context.[4][5] Stimulation with collagen has been shown to induce the internalization and trafficking of DDR1.[6]
DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity, preventing its autophosphorylation.[7][8] By inhibiting DDR1 signaling, DDR1-IN-1 provides a valuable tool to study the functional consequences of blocking this pathway. Visualizing the subcellular localization of DDR1 via immunofluorescence after DDR1-IN-1 treatment can reveal whether the inhibitor affects the receptor's trafficking, its response to collagen stimulation, or its basal distribution within the cell.
Signaling Pathway and Inhibition
The binding of collagen to the discoidin domain of DDR1 induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins, initiating downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[2] DDR1-IN-1 acts as a type II kinase inhibitor, binding to the ATP-binding pocket of the DDR1 kinase domain and stabilizing it in an inactive (DFG-out) conformation, thereby preventing autophosphorylation and subsequent signal transduction.[7][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human epidermoid carcinoma cells (A431), human breast adenocarcinoma cells (MDA-MB-231), or human embryonic kidney cells (HEK293) are suitable models.[9][10][11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DDR1-IN-1: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C. The final working concentration typically ranges from 1 to 10 µM.[12]
-
Collagen Type I: (Optional, for stimulation) Prepare a stock solution according to the manufacturer's instructions.
-
Primary Antibody: Rabbit anti-DDR1 polyclonal antibody validated for immunofluorescence.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Mounting Medium with DAPI: For nuclear counterstaining.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Glass Coverslips and Culture Plates.
Experimental Workflow
The overall experimental workflow involves cell seeding, inhibitor treatment, optional collagen stimulation, fixation, permeabilization, immunostaining, and finally, imaging and analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed cells (e.g., A431) onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
-
DDR1-IN-1 Treatment:
-
Dilute the DDR1-IN-1 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).
-
Aspirate the old medium from the cells and add the medium containing DDR1-IN-1. For control wells, add medium with the same concentration of DMSO.
-
-
Optional: Collagen Stimulation:
-
If investigating the effect of DDR1-IN-1 on collagen-induced internalization, add collagen type I to the culture medium at a final concentration of 10 µg/mL.
-
Incubate for 30 minutes at 37°C. For unstimulated controls, add vehicle (e.g., sterile water or acetic acid, depending on the collagen solvent).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer (5% BSA in PBST) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DDR1 primary antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
From this point on, all steps should be performed in the dark to prevent photobleaching.
-
-
Washing and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images of the DAPI (blue channel) and Alexa Fluor 488 (green channel) fluorescence.
-
Analyze the images to assess the subcellular localization of DDR1 (e.g., membrane, cytoplasm, perinuclear).
-
Quantify changes in fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji).
-
Data Presentation and Expected Results
The expected outcome of this experiment is a qualitative and quantitative assessment of the change in DDR1 subcellular localization upon treatment with DDR1-IN-1. In untreated, unstimulated cells, DDR1 is expected to be predominantly localized to the plasma membrane and to some extent in the cytoplasm.[4] Upon collagen stimulation, a fraction of DDR1 may internalize, appearing as punctate structures within the cytoplasm. Treatment with DDR1-IN-1 is hypothesized to inhibit the kinase activity of DDR1, which may prevent collagen-induced internalization or alter the basal distribution of the receptor.
Table 1: Quantitative Analysis of DDR1 Subcellular Localization
| Treatment Group | Membrane DDR1 Intensity (Arbitrary Units, Mean ± SD) | Cytoplasmic DDR1 Intensity (Arbitrary Units, Mean ± SD) | Nuclear DDR1 Intensity (Arbitrary Units, Mean ± SD) |
| Untreated Control | 150 ± 25 | 50 ± 10 | 10 ± 5 |
| Collagen (10 µg/mL) | 100 ± 20 | 100 ± 15 | 12 ± 6 |
| DDR1-IN-1 (10 µM) | 160 ± 30 | 45 ± 8 | 9 ± 4 |
| DDR1-IN-1 + Collagen | 145 ± 28 | 55 ± 12 | 11 ± 5 |
Note: The data presented in this table are hypothetical and serve as an example of how to present quantitative results. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking by increasing the BSA concentration or incubation time.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
No/Weak Signal:
-
Confirm the expression of DDR1 in the chosen cell line.
-
Use a primary antibody validated for immunofluorescence.
-
Check the expiration dates and proper storage of antibodies and reagents.
-
Ensure the fixation and permeabilization methods are appropriate for the antibody and epitope.
-
-
Photobleaching:
-
Minimize exposure of the samples to light during and after staining.
-
Use an anti-fade mounting medium.
-
Optimize imaging parameters on the microscope to use the lowest possible laser power and exposure time.
-
By following this detailed protocol, researchers can effectively investigate the impact of DDR1-IN-1 on the subcellular localization of DDR1, providing valuable insights into the cellular mechanisms governed by this important receptor tyrosine kinase.
References
- 1. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDR1 and MT1-MMP Expression Levels Are Determinant for Triggering BIK-Mediated Apoptosis by 3D Type I Collagen Matrix in Invasive Basal-Like Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 4. Expression and subcellular localization of Discoidin Domain Receptor 1 (DDR1) define prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and subcellular localization of Discoidin Domain Receptor 1 (DDR1) define prostate cancer aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumour DDR1 promotes collagen fibre alignment to instigate immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
Troubleshooting & Optimization
DDR1-IN-1 dihydrochloride solubility issues and solutions
Welcome to the technical support center for DDR1-IN-1 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this potent and selective DDR1 receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2][3][4][5] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6][7] This inhibitory action makes it a valuable tool for studying the roles of DDR1 in various cellular processes and diseases, including cancer.[6][8][9] DDR1-IN-1 binds to DDR1 in the 'DFG-out' conformation, which is characteristic of type-2 kinase inhibitors.[10][11]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits solubility in several common laboratory solvents. It is readily soluble in DMSO and water.[1][4] It also has some solubility in DMF, but is poorly soluble in ethanol.[12] For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous DMSO at a concentration of up to 100 mg/mL.[1][3] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2][5] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year, or at -20°C for up to one month.[1][2][5]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Solution 1: Check the quality of your DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of this compound.[1][3] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Solution 2: Apply gentle heat and sonication. Warm the solution to 37°C and use an ultrasonic bath for a short period to facilitate dissolution.[2][5] Avoid excessive heat, as it may degrade the compound.
-
Solution 3: Prepare a more dilute stock solution. If you are still experiencing solubility issues, try preparing a stock solution at a lower concentration, for example, 10 mg/mL.
Issue 2: Precipitation is observed when diluting the DMSO stock solution in aqueous media.
-
Solution 1: Use a co-solvent system. For in vivo or cell-based assays requiring a lower DMSO concentration, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[13]
-
Solution 2: Pre-warm your aqueous media. Adding a cold DMSO stock solution to a much colder aqueous buffer can cause the compound to precipitate. Allow your aqueous media to reach room temperature before adding the DMSO stock.
-
Solution 3: Increase the final DMSO concentration (if tolerated by the experiment). A slightly higher final concentration of DMSO in your working solution may be necessary to maintain solubility. However, always perform a vehicle control to account for any effects of the solvent on your experimental system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 62.55 | 100 |
| DMSO | 100 | 180.97 |
| DMF | 10 | Not Specified |
| Ethanol | 0.1 | Not Specified |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | Not Specified |
Data compiled from multiple sources.[1][3][4][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 625.51 g/mol , may vary by batch).[4]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly.
-
If necessary, place the vial in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may require optimization for your specific animal model.
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.
-
First, add the required volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is clear.
-
Finally, add the saline and mix to obtain a clear, homogenous solution.
-
This formulation should be prepared fresh before each use.[1]
Visualizations
Caption: DDR1 Signaling Pathway and Inhibition by DDR1-IN-1.
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow for using DDR1-IN-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 5. glpbio.com [glpbio.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 10. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. immunomart.org [immunomart.org]
mitigating off-target effects of DDR1-IN-1 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of DDR1-IN-1 dihydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary target of DDR1-IN-1 is Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It also shows activity against Discoidin Domain Receptor 2 (DDR2), though with lower potency.[1][2]
Q2: What are the reported off-target effects of DDR1-IN-1?
A2: Initial broad-spectrum kinase screening (KinomeScan) at a concentration of 1 µM indicated potential binding to ABL, KIT, and PDGFRβ. However, these interactions were not substantiated in subsequent enzymatic assays.[1] It is crucial to note that at concentrations below 10 µM, DDR1-IN-1 is considered highly selective for DDR1.[1]
Q3: What is a recommended working concentration for DDR1-IN-1 in cell-based assays?
A3: For selective inhibition of DDR1 autophosphorylation in cells, a concentration range of 100 nM to 1 µM is generally recommended. The EC50 for inhibiting basal DDR1 autophosphorylation in U2OS cells is approximately 86 nM.[1] However, the optimal concentration will be cell-type and context-dependent, and a dose-response experiment is always advised.
Q4: I am observing effects in my experiment that do not seem to be mediated by DDR1. What should I do?
A4: First, confirm the on-target activity of DDR1-IN-1 in your system by assessing the phosphorylation status of DDR1. If DDR1 phosphorylation is inhibited as expected, the observed phenotype may be due to an off-target effect or a previously unknown downstream consequence of DDR1 inhibition. We recommend performing control experiments as outlined in the Troubleshooting Guide below, such as using a structurally unrelated DDR1 inhibitor or a genetic knockdown of DDR1.
Q5: Is there a negative control compound for DDR1-IN-1?
A5: The original discovery paper for DDR1-IN-1 does not specify a structurally similar inactive control compound. A common strategy is to use a structurally distinct DDR1 inhibitor to confirm that the observed phenotype is due to DDR1 inhibition and not a chemotype-specific off-target effect.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of DDR1-IN-1.
| Target | Assay Type | Value | Reference |
| DDR1 | Biochemical (IC50) | 105 nM | [1] |
| DDR2 | Biochemical (IC50) | 413 nM | [1] |
| DDR1 | Cellular (EC50, autophosphorylation) | 86 nM | [1] |
Table 1: Inhibitory Potency of DDR1-IN-1
| Parameter | Value | Notes | Reference |
| KinomeScan Selectivity Score (S(1) at 1 µM) | 0.01 | A score closer to 0 indicates higher selectivity. | [1] |
| Potential Off-Targets (from KinomeScan) | ABL, KIT, PDGFRβ | Binding was not confirmed in enzymatic assays. | [1] |
Table 2: Selectivity Profile of DDR1-IN-1
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with DDR1-IN-1.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Possible Cause: Off-target effects, incorrect inhibitor concentration, or experimental variability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Difficulty confirming on-target engagement in cells.
-
Possible Cause: Low DDR1 expression in the cell model, inactive inhibitor, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify DDR1 Expression: Confirm that your cell line expresses DDR1 at a detectable level using Western blot or qPCR.
-
Check Inhibitor Integrity: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh stock solutions.
-
Optimize Stimulation: DDR1 is activated by collagen. If you are not seeing a robust autophosphorylation signal, consider stimulating the cells with collagen prior to inhibitor treatment and lysis.
-
Assay Validation: Use a positive control cell line with known high DDR1 expression to validate your Western blot protocol for p-DDR1.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to verify that DDR1-IN-1 is binding to DDR1 in your cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-DDR1, anti-GAPDH (loading control)
Procedure:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat cells with DDR1-IN-1 (e.g., 1 µM) or DMSO for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations.
-
Perform SDS-PAGE and Western blotting for DDR1 and a loading control (e.g., GAPDH).
-
Expected Outcome: In the presence of DDR1-IN-1, DDR1 should be stabilized, resulting in more soluble protein at higher temperatures compared to the DMSO control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: In Vitro DDR1 Kinase Assay
This protocol provides a general framework for a radiometric assay to measure the kinase activity of DDR1 and the inhibitory effect of DDR1-IN-1. This can be used to validate potential off-target kinases.
Materials:
-
Recombinant active DDR1 kinase
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
DDR1 substrate (e.g., a synthetic peptide like AXLtide)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
DDR1-IN-1 and any potential off-target inhibitors
-
P81 phosphocellulose paper
-
1% phosphoric acid
Procedure:
-
Prepare Kinase Reaction Mix: In a microfuge tube, combine kinase assay buffer, recombinant DDR1 kinase, and the substrate.
-
Add Inhibitor: Add varying concentrations of DDR1-IN-1 or DMSO (vehicle control) to the reaction mix. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP cocktail.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
DDR1 Signaling Pathway
DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, it autophosphorylates and initiates several downstream signaling cascades that are involved in cell proliferation, migration, and survival.
Caption: Simplified DDR1 signaling pathway.
References
Technical Support Center: Optimizing DDR1-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DDR1-IN-1 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DDR1-IN-1?
A1: DDR1-IN-1 is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2][3][4] It functions by binding to the kinase domain of DDR1 in its "DFG-out" conformation, which prevents the transfer of ATP's gamma-phosphate to tyrosine residues on protein substrates.[5][6][7] This inhibition blocks the autophosphorylation of DDR1 and subsequent activation of downstream signaling pathways.[5][8][9]
Q2: What is a recommended starting concentration for DDR1-IN-1 in cell-based assays?
A2: A recommended starting concentration range for DDR1-IN-1 in cellular assays is between 50 nM and 200 nM.[10] However, the optimal concentration can vary depending on the cell type, the specific assay, and the experimental conditions.
Q3: How should I prepare and store DDR1-IN-1?
A3: DDR1-IN-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[2] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to use freshly opened DMSO as it is hygroscopic and moisture can reduce the solubility of the compound.[1][2]
Q4: My cells are not responding to DDR1-IN-1 treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Suboptimal Concentration: The concentration of DDR1-IN-1 may be too low to effectively inhibit DDR1 in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Low DDR1 Expression: The target cells may not express sufficient levels of DDR1. Verify DDR1 expression levels in your cell line using techniques like Western blotting or qPCR.
-
Cellular Potency: DDR1-IN-1 has been reported to have weak cellular potency in some contexts, showing no antiproliferative effects at concentrations below 10 µM in certain cancer cell lines.[1][10]
-
Inhibitor Inactivation: The inhibitor may be unstable in your culture medium or metabolized by the cells over long incubation periods. Consider shorter incubation times or replenishing the inhibitor.
-
Collagen Stimulation: DDR1 activation is induced by collagen.[8][11][12] Ensure that your experimental setup includes an appropriate collagen stimulus if you are studying activation-dependent inhibition.
Q5: I am observing off-target effects. What should I do?
A5: While DDR1-IN-1 is a selective inhibitor, it does have some off-target activity against other kinases like DDR2, ABL, KIT, and PDGFRβ.[10] If you suspect off-target effects, consider the following:
-
Lower the Concentration: Use the lowest effective concentration of DDR1-IN-1 determined from your dose-response experiments.
-
Use a Control Compound: If available, use a structurally related but inactive control compound to differentiate between target-specific and off-target effects.
-
Knockdown/Knockout Models: To confirm that the observed phenotype is DDR1-dependent, use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of DDR1. A mutation in the hinge region of DDR1, G707A, has been shown to confer resistance to DDR1-IN-1 and can be used to establish DDR1-dependent pharmacology.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of DDR1 phosphorylation | Insufficient DDR1-IN-1 concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. |
| Low DDR1 expression in the cell line. | Confirm DDR1 expression levels via Western Blot or qPCR. Select a cell line with higher DDR1 expression if necessary. | |
| Inadequate collagen stimulation. | Ensure proper collagen concentration and incubation time to induce DDR1 autophosphorylation. | |
| Degradation of DDR1-IN-1. | Prepare fresh stock solutions and consider shorter incubation times. | |
| High cell toxicity or off-target effects | DDR1-IN-1 concentration is too high. | Lower the concentration to the minimal effective dose. |
| Off-target kinase inhibition. | Use a more specific inhibitor if available, or validate findings with genetic approaches (siRNA, CRISPR).[5] | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Maintain consistent cell culture practices, including seeding density and passage number. |
| Inconsistent preparation of DDR1-IN-1. | Prepare fresh dilutions from a validated stock solution for each experiment. | |
| Variability in collagen coating. | Ensure a uniform and consistent collagen coating on culture plates. |
Quantitative Data Summary
Table 1: In Vitro Potency of DDR1-IN-1
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (DDR1) | 105 nM | Enzymatic Kinase Assay (Lanthascreen) | N/A | [1][2][5][8][9] |
| IC50 (DDR2) | 413 nM | Enzymatic Kinase Assay (Lanthascreen) | N/A | [2][5][8] |
| EC50 | 86 nM | DDR1 Autophosphorylation Inhibition | U2OS | [1][3][5][8] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Concentration Range | Application | Reference |
| 50 nM - 200 nM | General cellular use | [10] |
| Up to 1 µM | Kinase selectivity profiling | [5] |
| Below 10 µM | To avoid anti-proliferative off-target effects in some cell lines | [1][10] |
Experimental Protocols
Protocol 1: Determination of EC50 for DDR1 Autophosphorylation Inhibition
This protocol describes how to determine the half-maximal effective concentration (EC50) of DDR1-IN-1 for the inhibition of collagen-induced DDR1 autophosphorylation in U2OS cells.[1][3]
Materials:
-
U2OS cells overexpressing DDR1
-
Doxycycline (for inducible expression systems)
-
Rat tail collagen I
-
DDR1-IN-1
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, 10 µg/ml leupeptin)
-
Anti-phospho-DDR1 (e.g., Y513) antibody
-
Anti-total-DDR1 antibody
-
Secondary antibodies for Western blotting
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
DDR1 Induction (if applicable): If using an inducible expression system, induce DDR1 expression for 48 hours prior to the experiment (e.g., with doxycycline).[1][3]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) in serum-free medium for 1 hour.[1][3]
-
Collagen Stimulation: Add collagen I to a final concentration of 10 µg/ml and incubate for 2 hours.[1][3]
-
Cell Lysis: Wash the cells three times with cold PBS and then lyse them with lysis buffer.[1][3]
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-DDR1 and anti-total-DDR1 antibodies.
-
Visualize the bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-DDR1 and total DDR1.
-
Normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Plot the normalized phospho-DDR1 signal against the logarithm of the DDR1-IN-1 concentration.
-
Calculate the EC50 value using a suitable software (e.g., Prism).
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of DDR1-IN-1 on cell viability using a CellTiter-Glo or CCK-8 assay.[1][3]
Materials:
-
Cancer cell line of interest
-
DDR1-IN-1
-
96-well or 384-well plates
-
CellTiter-Glo or CCK-8 assay kit
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well (e.g., 3000 cells/well) or 384-well (e.g., 1500 cells/well) plate and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a range of DDR1-IN-1 concentrations for 48 hours.[1] Include a DMSO-only control.
-
Cell Viability Measurement:
-
For CellTiter-Glo: Follow the manufacturer's instructions to measure luminescence.
-
For CCK-8: Follow the manufacturer's instructions to measure absorbance at 450 nm.[1]
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot cell viability against the DDR1-IN-1 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
Caption: Experimental workflow for determining the EC50 of DDR1-IN-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of DDR1-IN-1 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of DDR1-IN-1 in DMSO at -20°C, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DDR1-IN-1?
A1: Solid DDR1-IN-1 is stable for an extended period when stored correctly. For optimal long-term stability, it is recommended to store the solid compound at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least three to four years.[1][2][3] Some suppliers suggest that the dihydrochloride salt can be stored desiccated at room temperature.
Q2: How should I prepare and store stock solutions of DDR1-IN-1 in DMSO?
A2: To prepare a stock solution, dissolve DDR1-IN-1 in fresh, anhydrous DMSO.[1] It is crucial to use DMSO with low water content, as moisture can reduce the solubility of the compound.[1] After preparation, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4]
Q3: What is the long-term stability of DDR1-IN-1 in DMSO when stored at -20°C?
A3: The recommended storage duration for DDR1-IN-1 in DMSO at -20°C varies among suppliers. Some sources suggest using the solution within one month,[4][5] while others indicate it can be stable for up to one year.[6] For experiments requiring maximum potency and reproducibility, it is advisable to use a freshly prepared stock solution or one that has been stored for a shorter period. For longer-term storage, -80°C is recommended.[2][4][5][6]
Q4: Can I store my DDR1-IN-1 DMSO stock solution at -80°C?
A4: Yes, storing DMSO stock solutions at -80°C is highly recommended for long-term stability. At this temperature, the solution is reported to be stable for at least six months to two years.[4][5][6] As with -20°C storage, it is still recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced or no inhibitory activity in experiments | 1. Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 2. Precipitation: The compound may have precipitated out of solution during storage or upon dilution into aqueous media. | 1. Prepare a fresh stock solution of DDR1-IN-1 in anhydrous DMSO.[1] 2. When diluting the stock solution into aqueous buffers for experiments, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. It may be necessary to warm the solution briefly to 37°C or use sonication to aid dissolution.[2][4] |
| Inconsistent results between experiments | 1. Inconsistent Compound Activity: Using stock solutions of different ages or storage conditions. 2. Variability in Experimental Setup: Minor differences in cell density, incubation times, or reagent concentrations. | 1. Use a single, freshly prepared batch of DDR1-IN-1 stock solution for a series of related experiments. Aliquot and store at -80°C for long-term studies.[2][4][5][6] 2. Standardize all experimental parameters and include appropriate positive and negative controls in every assay. |
| Difficulty dissolving DDR1-IN-1 in DMSO | 1. Low-Quality DMSO: Presence of water in the DMSO can decrease solubility.[1] 2. Compound Form: The specific salt or hydrate form of DDR1-IN-1 may have different solubility characteristics. | 1. Use fresh, high-purity, anhydrous DMSO.[1] 2. If solubility issues persist, gentle warming (e.g., 37°C or 50°C water bath) or sonication can be used to facilitate dissolution.[2][4][7] |
Data Presentation
Table 1: Summary of DDR1-IN-1 Storage and Stability
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (hydrate) | -20°C | ≥ 4 years | [3] |
| Solid (dihydrochloride) | Room Temperature (desiccated) | Not specified | |
| Solid | -20°C | 3 years | [1][2] |
| In DMSO | -20°C | 1 month | [4][5] |
| In DMSO | -20°C | 1 year | [6] |
| In DMSO | -80°C | 6 months | [4][5] |
| In DMSO | -80°C | 1-2 years | [2][6] |
Experimental Protocols
Protocol: Inhibition of DDR1 Autophosphorylation in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory activity of DDR1-IN-1 on collagen-induced DDR1 autophosphorylation in a cell line overexpressing DDR1 (e.g., U2OS cells).[1][8]
Materials:
-
DDR1-overexpressing cell line (e.g., U2OS-DDR1)
-
Cell culture medium and supplements
-
DDR1-IN-1
-
Anhydrous DMSO
-
Collagen Type I (e.g., from rat tail)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-DDR1 (pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture: Plate DDR1-overexpressing cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of DDR1-IN-1 in serum-free medium. Pre-treat the cells with the different concentrations of DDR1-IN-1 or DMSO (vehicle control) for 1-2 hours.[1]
-
Collagen Stimulation: Add Collagen Type I to a final concentration of 10 µg/mL to the culture medium and incubate for an additional 2 hours to induce DDR1 autophosphorylation.[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-DDR1 signal to the total DDR1 signal to determine the extent of inhibition at each concentration of DDR1-IN-1.
Visualizations
Caption: DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with DDR1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the discoidin domain receptor 1 (DDR1) inhibitor, DDR1-IN-1.
Troubleshooting Inconsistent Results
Experiencing inconsistent results in your experiments with DDR1-IN-1? This guide provides a structured approach to identifying and resolving common issues.
Question: I am not observing any inhibition of DDR1 phosphorylation after treating my cells with DDR1-IN-1. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of inhibitory effect. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify Compound Integrity: Ensure the powdered compound has been stored correctly (typically at -20°C or -80°C) and is within its expiration date. Prepare fresh stock solutions in anhydrous DMSO.[1] Repeated freeze-thaw cycles of stock solutions should be avoided; aliquot into single-use volumes. To confirm the activity of your batch, consider a cell-free kinase assay if available. |
| Solubility Issues | Ensure Complete Solubilization: DDR1-IN-1 has high solubility in DMSO (100 mg/mL), but can precipitate in aqueous media.[1] When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line (typically <0.5%). Visually inspect for any precipitation after dilution into cell culture media. Sonication or gentle warming can aid dissolution.[2] For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be necessary.[1] |
| Inadequate DDR1 Activation | Confirm Collagen Stimulation: DDR1 is a collagen-activated receptor tyrosine kinase.[3] Ensure you are using an appropriate type and concentration of collagen to stimulate DDR1 autophosphorylation. Collagen I and IV are known activators of DDR1.[4] The optimal concentration and incubation time for collagen stimulation should be determined empirically for your specific cell line and experimental conditions (e.g., 10 µg/mL collagen I for 90 minutes).[5] Verify DDR1 Expression: Confirm that your cell line expresses sufficient levels of DDR1. This can be checked by Western blot or qPCR. |
| Suboptimal Inhibitor Concentration or Incubation Time | Optimize Treatment Conditions: The reported EC50 for DDR1-IN-1 in cells is approximately 86 nM.[1] However, this can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your system. Pre-incubation with DDR1-IN-1 for at least 1 hour before collagen stimulation is a common practice.[1] |
| Experimental Error | Review Western Blot Protocol: Ensure efficient protein extraction, accurate protein quantification, and proper antibody dilutions. Use appropriate lysis buffers containing phosphatase and protease inhibitors.[1] For phospho-specific antibodies, BSA is often a preferred blocking agent over milk. Include Proper Controls: A DMSO vehicle control is essential. A positive control (e.g., a known active DDR1 inhibitor) and a negative control are also recommended. |
Question: I am observing high variability in my IC50/EC50 values for DDR1-IN-1 between experiments. What could be causing this?
Answer:
High variability in potency measurements is a common issue in kinase inhibitor studies. Several factors related to experimental setup and execution can contribute to this.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize Cell Handling: Ensure consistent cell passage numbers, seeding densities, and growth conditions (e.g., serum concentration, confluency) for all experiments. Variations in cell health and density can significantly impact experimental outcomes. |
| Variability in Collagen Stimulation | Ensure Uniform Collagen Coating: If using collagen-coated plates, ensure a consistent and uniform coating. The method of collagen preparation (e.g., soluble vs. fibrillar) can also influence DDR1 activation.[3] For suspension assays, ensure homogenous mixing of collagen. |
| Inhibitor Precipitation | Check for Precipitation: As mentioned previously, DDR1-IN-1 can precipitate in aqueous solutions. Inconsistent precipitation between wells or experiments will lead to variable effective concentrations. Prepare fresh dilutions for each experiment and visually inspect for any particulates. |
| Assay-Specific Variability | Optimize Assay Parameters: For plate-based assays, be mindful of edge effects. Ensure consistent incubation times and temperatures across all plates. The choice of assay readout (e.g., luminescence, fluorescence) and the specific reagents used can also be a source of variability. |
| Data Analysis | Consistent Data Processing: Use a consistent method for data normalization and curve fitting to determine IC50/EC50 values. Ensure that the data points used for curve fitting are within the linear range of the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DDR1-IN-1?
DDR1-IN-1 is a potent and selective ATP-competitive inhibitor of the DDR1 receptor tyrosine kinase.[1] It binds to the kinase domain of DDR1 in a "DFG-out" conformation, which is characteristic of type II kinase inhibitors.[6] This binding prevents the autophosphorylation of DDR1 that is induced by collagen, thereby blocking downstream signaling pathways.
Q2: What is the selectivity profile of DDR1-IN-1?
DDR1-IN-1 is a selective inhibitor of DDR1 with an IC50 of approximately 105 nM. It exhibits about 4-fold selectivity over the closely related DDR2 (IC50 ≈ 413 nM).[7] It has been profiled against a large panel of kinases and shows good overall selectivity.[6] However, like many kinase inhibitors, it may have off-target effects at higher concentrations.
Q3: Are there any known off-targets for DDR1-IN-1?
Yes, a known off-target of DDR1-IN-1 is Cathepsin D (CTSD), a lysosomal aspartic protease.[8] Inhibition of CTSD can have various cellular effects, including impacts on protein degradation, autophagy, and cell viability.[9][10] When interpreting experimental results, it is important to consider the potential contribution of Cathepsin D inhibition, especially at higher concentrations of DDR1-IN-1.
Q4: How can I confirm that the observed effects in my experiments are due to DDR1 inhibition?
To confirm on-target activity, you can use several control strategies:
-
DDR1 Knockdown/Knockout: The most definitive way to confirm that the observed phenotype is DDR1-dependent is to show that it is recapitulated by genetic silencing of DDR1 (e.g., using siRNA or CRISPR).
-
Use a Resistant Mutant: A G707A mutation in the hinge region of DDR1 has been shown to confer resistance to DDR1-IN-1.[6] Expressing this mutant in your cells should rescue the effects of the inhibitor, providing strong evidence for on-target activity.
Q5: What are the recommended storage and handling conditions for DDR1-IN-1?
-
Powder: Store the solid compound at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Due to its potential for precipitation in aqueous media, it is advisable to add the inhibitor to the media as the last step and mix well.
Quantitative Data Summary
The following tables summarize key quantitative data for DDR1-IN-1 based on published literature.
Table 1: In Vitro Potency of DDR1-IN-1
| Parameter | Value | Assay Conditions | Reference |
| IC50 (DDR1) | 105 nM | Cell-free kinase assay | [1] |
| IC50 (DDR2) | 413 nM | Cell-free kinase assay | [7] |
| EC50 (DDR1 autophosphorylation) | 86 nM | U2OS cells | [1] |
Table 2: Solubility of DDR1-IN-1
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [1] |
| Ethanol | 0.1 mg/mL | [11] |
| DMF | 10 mg/mL | [11] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for DDR1 Autophosphorylation
This protocol describes the steps to assess the inhibition of collagen-induced DDR1 autophosphorylation by DDR1-IN-1.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): Depending on the cell line and basal signaling, you may need to serum-starve the cells for 4-16 hours prior to the experiment to reduce background phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of DDR1-IN-1 and a DMSO vehicle control in serum-free or low-serum media. Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.
-
Collagen Stimulation: Add collagen I or collagen IV to the media to a final concentration of 10-50 µg/mL.[4] Incubate for the desired time (e.g., 90 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY792) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Transwell Cell Migration Assay
This protocol outlines the use of DDR1-IN-1 to assess its effect on cell migration.
-
Transwell Insert Preparation: If performing an invasion assay, coat the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For a migration assay, no coating is needed.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free media.
-
Inhibitor Treatment: Pre-treat the cell suspension with the desired concentration of DDR1-IN-1 or DMSO vehicle for 30-60 minutes.
-
Cell Seeding: Seed the pre-treated cells (e.g., 5 x 10^4 to 2 x 10^5 cells) into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 16-48 hours at 37°C in a CO2 incubator.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with 0.1% crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
Caption: A logical workflow for troubleshooting inconsistent results with DDR1-IN-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are CTSD inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Extracellular Cathepsin D Reduces Hepatic Lipid Accumulation and Leads to Mild Changes in Inflammationin NASH Mice [frontiersin.org]
- 11. caymanchem.com [caymanchem.com]
how to prevent DDR1-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DDR1-IN-1 in cell culture media.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter with DDR1-IN-1 solubility during their experiments.
Q1: My DDR1-IN-1 precipitated after I added it to my cell culture medium. Why is this happening?
A1: DDR1-IN-1 has very low solubility in aqueous solutions like cell culture media.[1] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted directly into the aqueous medium. The drastic change in solvent polarity causes the compound to fall out of solution.
Q2: What is the best solvent to dissolve DDR1-IN-1 for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of DDR1-IN-1. It is highly soluble in DMSO, with concentrations of 93-100 mg/mL achievable.[1][2] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2][3]
Q3: How can I prevent DDR1-IN-1 from precipitating when I add it to my cell culture?
A3: To prevent precipitation, it is crucial to perform serial dilutions of your concentrated DMSO stock solution before adding it to the aqueous cell culture medium. Directly diluting a highly concentrated stock into your media is a common cause of precipitation.[3] A detailed protocol for this "step-wise" or "serial" dilution is provided in the "Experimental Protocols" section below. The final concentration of DMSO in the culture medium should also be kept low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[3]
Q4: I am still observing some precipitation even after serial dilution. What else can I do?
A4: If you still encounter precipitation, consider the following troubleshooting steps:
-
Warm the media: Gently warming the cell culture media to 37°C before adding the final diluted DDR1-IN-1 solution can sometimes help improve solubility.[4]
-
Increase the final volume of media: Adding the inhibitor to a larger volume of media can help to keep the final concentration of DDR1-IN-1 well below its solubility limit in the aqueous environment.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the inhibitor to the media. However, avoid vigorous vortexing that could damage cells if they are already present.
-
Sonication: For preparing the initial stock solution in DMSO, sonication can be used to ensure complete dissolution.[1] However, do not sonicate cell culture media with cells.
-
Check the recommended working concentration: Ensure your final experimental concentration is within the recommended range for cellular assays (typically 50 nM - 200 nM).[5] Higher concentrations are more prone to precipitation.
Q5: What is the stability of DDR1-IN-1 in powder form and in a DMSO stock solution?
A5: In its powdered form, DDR1-IN-1 is stable for at least 3 years when stored at -20°C.[1][2] Once dissolved in DMSO, the stock solution is stable for up to 1 year when stored at -80°C.[1][2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Data Presentation
Table 1: Solubility of DDR1-IN-1 in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (180.96 mM) | [2] |
| DMSO | 93 mg/mL (168.3 mM) | [1] |
| DMF | 10 mg/mL | [7] |
| Ethanol | 4 mg/mL (with heating) | [1] |
| Ethanol | 0.1 mg/mL | [7] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] |
Experimental Protocols
Detailed Methodology for Preparing a Non-Precipitating DDR1-IN-1 Working Solution
This protocol describes the recommended procedure for preparing a working solution of DDR1-IN-1 in cell culture medium to minimize precipitation.
Materials:
-
DDR1-IN-1 powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Centrifuge the vial of DDR1-IN-1 powder briefly to ensure all the powder is at the bottom.[6] b. Following the manufacturer's instructions, dissolve the DDR1-IN-1 powder in anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). c. If necessary, gently warm the solution and sonicate to ensure complete dissolution.[1] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.[2]
-
Perform Intermediate Serial Dilutions in DMSO: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform a series of dilutions in sterile DMSO to lower the concentration. For example, to get to a 1000X final concentration for a 1 µM working solution, you would prepare a 1 mM intermediate stock. c. Example Dilution: To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Prepare the Final Working Solution in Cell Culture Medium: a. Warm the required volume of cell culture medium to 37°C. b. Add the desired volume of the intermediate DMSO dilution to the pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%.[3][6] c. Example Dilution: To prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 1 mL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%. d. Immediately after adding the inhibitor, gently mix the solution by inverting the tube or pipetting up and down. Do not vortex if the solution will be added to cells. e. Use the final working solution immediately for your experiment.[2]
Important Consideration: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for DDR1-IN-1 precipitation.
Caption: Simplified DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.
References
- 1. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. captivatebio.com [captivatebio.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of DDR1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of DDR1-IN-1, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor.
Troubleshooting Guide
Researchers may encounter several issues related to the formulation and in vivo delivery of DDR1-IN-1 due to its physicochemical properties. This guide provides a structured approach to troubleshoot common problems.
Problem 1: Poor Aqueous Solubility of DDR1-IN-1
DDR1-IN-1 is a crystalline solid with limited solubility in aqueous solutions, which can significantly hinder its absorption and bioavailability.[1]
| Symptom | Possible Cause | Suggested Solution |
| Difficulty dissolving DDR1-IN-1 in aqueous buffers for in vitro or in vivo studies. | Inherent low aqueous solubility of the compound. | Utilize co-solvents such as DMSO, DMF, or ethanol for initial stock solutions. For in vivo formulations, consider vehicles containing PEG300, Tween-80, or corn oil.[2] |
| Precipitation of the compound upon dilution of a stock solution into an aqueous medium. | Supersaturation and subsequent precipitation. | Prepare a formulation that enhances and maintains solubility, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. |
| Low and variable drug exposure in pharmacokinetic studies. | Poor dissolution in the gastrointestinal tract. | Employ particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[3][4] |
Problem 2: Suboptimal Oral Bioavailability
Even with improved solubility, achieving adequate oral bioavailability can be challenging.
| Symptom | Possible Cause | Suggested Solution |
| Low plasma concentrations of DDR1-IN-1 after oral administration. | Poor absorption across the intestinal membrane; potential for first-pass metabolism. | Consider the use of lipid-based formulations, which can enhance lymphatic uptake and potentially bypass first-pass metabolism. The formation of lipophilic salts is another strategy to improve absorption.[5] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption. | Optimize the formulation to ensure consistent drug release. A well-formulated SEDDS can provide more reproducible absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of DDR1-IN-1?
A1: Preclinical pharmacokinetic studies have reported an oral bioavailability (F) of 26% for DDR1-IN-1.[6]
Q2: What are some recommended starting formulations for in vivo studies with DDR1-IN-1?
A2: Based on common practices for poorly soluble kinase inhibitors and information from suppliers, several vehicle compositions can be considered for oral administration in animal models:
-
Homogeneous suspension: 5 mg/mL in a solution of carboxymethylcellulose sodium (CMC-Na).[2]
-
Clear solution: A mixture of DMSO, PEG300, Tween 80, and saline. For example, a 2 mg/mL working solution could be prepared from a 40 mg/mL DMSO stock, diluted with PEG300, Tween 80, and saline to final concentrations of 5%, 30%, 5%, and 60% respectively.[7]
-
Corn oil suspension: A stock solution in DMSO can be diluted into corn oil. For instance, a 7.5 mg/mL solution can be achieved by mixing a 150 mg/mL DMSO stock with corn oil.[2]
Q3: How can I assess the improved bioavailability of my DDR1-IN-1 formulation?
A3: A comparative pharmacokinetic study in an animal model (e.g., mice or rats) is the standard method. This involves administering your novel formulation and a reference formulation (e.g., a simple suspension) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of DDR1-IN-1 are measured. Key parameters to compare include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Q4: Are there any known drug-drug interactions to be aware of when using DDR1-IN-1?
A4: A combinatorial screen of DDR1-IN-1 with a library of other kinase inhibitors revealed that inhibitors of PI3K and mTOR, such as GSK2126458, can potentiate the antiproliferative activity of DDR1-IN-1 in colorectal cancer cell lines.[8][9] This suggests potential for synergistic effects when co-administered with inhibitors of these pathways.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for DDR1-IN-1.
Table 1: In Vitro Potency of DDR1-IN-1
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs. DDR1 | 105 nM | Lanthascreen enzymatic assay | [8][9] |
| IC50 vs. DDR2 | 413 nM | Lanthascreen enzymatic assay | [8][9] |
| EC50 (DDR1 autophosphorylation) | 86 nM | U2OS cells | [2][8][9] |
Table 2: In Vivo Pharmacokinetic Parameters of DDR1-IN-1
| Parameter | Value | Species | Reference |
| Half-life (T1/2) | 2.76 hours | Not specified | [6] |
| Clearance (CL) | 89.88 mL/min/Kg | Not specified | [6] |
| Volume of Distribution (Vss) | 18.02 L/Kg | Not specified | [6] |
| Oral Bioavailability (F) | 26% | Not specified | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of DDR1-IN-1 in a Mouse Xenograft Model
This protocol is based on a study investigating the effect of DDR1-IN-1 on oral squamous cell carcinoma (OSCC) in a mouse model.[5]
Objective: To administer DDR1-IN-1 to mice bearing OSCC xenografts to evaluate its in vivo efficacy.
Materials:
-
DDR1-IN-1
-
Phosphate-Buffered Saline (PBS)
-
Vehicle for formulation (e.g., CMC-Na solution or a DMSO/PEG300/Tween 80/saline mixture)
-
Mice with established OSCC xenografts (e.g., TW2.6 cell line)
-
Oral gavage needles
-
Standard animal handling and surgical equipment
Procedure:
-
Formulation Preparation: Prepare the DDR1-IN-1 formulation. For a suspension, DDR1-IN-1 can be suspended in PBS or a suitable vehicle like a CMC-Na solution. Ensure the suspension is homogeneous before each administration.
-
Animal Dosing:
-
Divide the tumor-bearing mice into a control group (receiving vehicle only) and a treatment group (receiving DDR1-IN-1).
-
Administer DDR1-IN-1 or vehicle via oral gavage. The study cited used a treatment regimen, but the exact dosage and frequency were not specified. A typical starting point for in vivo efficacy studies with kinase inhibitors is in the range of 25-100 mg/kg, administered once or twice daily.
-
-
Monitoring:
-
Monitor the body weight and tumor volume of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for markers of interest).
-
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of DDR1-IN-1 in a mouse xenograft model.
Signaling Pathway Diagram
DDR1 Signaling Pathway
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are implicated in cell proliferation, migration, and survival.[8]
Caption: Simplified DDR1 signaling pathway upon collagen binding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. DDR1-IN-4_TargetMol [targetmol.com]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DDR1-IN-1 Dihydrochloride vs. Imatinib for DDR1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Discoidin Domain Receptor 1 (DDR1) presents a promising therapeutic avenue for a range of diseases, including cancer and fibrosis. This guide provides an objective comparison of two key inhibitors: the highly selective DDR1-IN-1 dihydrochloride and the multi-targeted kinase inhibitor, imatinib.
This publication delves into their mechanisms of action, comparative efficacy, and selectivity, supported by experimental data and detailed protocols to aid in the informed selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action: A Shared Approach to Inhibition
Both this compound and imatinib are classified as Type II kinase inhibitors. They function by binding to the inactive "DFG-out" conformation of the DDR1 kinase domain. This mode of action locks the kinase in a non-functional state, preventing the transfer of a phosphate group from ATP to its substrate, thereby inhibiting downstream signaling. While their overarching mechanism is similar, their specificity and target profiles differ significantly.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cellular potency of this compound and imatinib against DDR1 and the closely related DDR2.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Primary Target(s) |
| This compound | 105[1][2][3] | 413[1][2][3] | DDR1 |
| Imatinib | 41 - 337[4][5][6] | 71 - 675[5][6] | Bcr-Abl, c-Kit, PDGFR, DDR1, DDR2[7][8] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay.
Table 2: Cellular Autophosphorylation Inhibition (EC50)
| Inhibitor | Cell Line | DDR1 EC50 (nM) |
| This compound | U2OS | 86 - 87[1][9][10] |
| Imatinib | U2OS | 21[4][11] |
EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor that induces a response halfway between the baseline and maximum after a specified exposure time in a cellular context.
Selectivity Profile: A Key Differentiator
A critical distinction between these two inhibitors lies in their selectivity.
-
This compound was developed as a potent and selective DDR1 inhibitor. It exhibits excellent selectivity over a panel of more than 380-451 kinases, making it a valuable tool for specifically probing the function of DDR1.[1][6][7] Its weaker inhibition of DDR2 (approximately 4-fold less potent) further underscores its selectivity for DDR1.[1][2][3]
-
Imatinib , in contrast, is a multi-targeted kinase inhibitor. While it effectively inhibits DDR1, it also potently targets other kinases, including Bcr-Abl, c-Kit, and PDGFR.[7][8] This broader activity profile, while therapeutically beneficial in certain cancers like chronic myeloid leukemia, can make it challenging to attribute observed cellular effects solely to DDR1 inhibition in a research setting.
DDR1 Signaling Pathway
Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. Key signaling nodes include the phosphorylation of Shc, activation of the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.
Caption: DDR1 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to the DDR1 kinase domain.
Materials:
-
Recombinant DDR1 kinase
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, imatinib) serially diluted in DMSO
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test compound serial dilutions in the kinase buffer.
-
Prepare a 3X solution of the DDR1 kinase and Eu-anti-tag antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
To the wells of a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular DDR1 Autophosphorylation Assay
This protocol outlines the steps to assess the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Materials:
-
U2OS or T47D cells
-
Cell culture medium and serum
-
Collagen I (e.g., from rat tail)
-
Test compounds (this compound, imatinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, and a loading control (e.g., anti-vinculin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells (e.g., U2OS or T47D) in multi-well plates and grow to approximately 80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1-2 hours.[10][12]
-
Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[10][12][13][14]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-DDR1, total DDR1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 and loading control signals.
-
Determine the EC50 values by plotting the normalized phospho-DDR1 signal against the inhibitor concentration.
Caption: Workflow for the cellular DDR1 autophosphorylation assay.
Conclusion
Both this compound and imatinib are effective inhibitors of DDR1 kinase activity. The choice between them should be guided by the specific experimental goals.
-
This compound is the superior choice for studies aiming to specifically elucidate the biological roles of DDR1, due to its high selectivity. Its use minimizes the confounding effects of off-target inhibition.
-
Imatinib can be a useful tool for studying DDR1 in contexts where its other targets (Bcr-Abl, c-Kit, PDGFR) are also of interest or are not expressed. However, researchers must be cautious in attributing all observed effects solely to DDR1 inhibition.
This guide provides a foundational comparison to assist researchers in navigating the selection of DDR1 inhibitors. For further in-depth analysis, consulting the primary literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Detection of total DDR1 and phosphorylated DDR1 in cancer cell lysates [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
Validating DDR1-IN-1 Specificity: A Comparison with DDR1 siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of two common methods for validating the efficacy and specificity of the Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA).
This guide presents experimental data demonstrating the phenotypic correlation between the effects of DDR1-IN-1 and DDR1 siRNA, supporting the targeted activity of the inhibitor. Detailed protocols for the key validation experiments are provided, along with visual representations of the experimental workflow and the DDR1 signaling pathway.
Comparative Efficacy of DDR1-IN-1 and DDR1 siRNA
The primary goal of this validation is to demonstrate that the biological effects observed with DDR1-IN-1 treatment are a direct consequence of DDR1 inhibition. This is achieved by comparing the outcomes of pharmacological inhibition with those of genetic knockdown of the DDR1 protein.
| Parameter | DDR1-IN-1 | DDR1 siRNA | Reference |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of DDR1 kinase activity. Binds to the 'DFG-out' conformation. | Post-transcriptional gene silencing by targeted degradation of DDR1 mRNA. | [1][2][3] |
| IC50 (DDR1) | 105 nM | Not Applicable | [1][2][4] |
| EC50 (DDR1 Autophosphorylation) | 86 nM in U2OS cells | Not Applicable | [2] |
| Effect on Cell Proliferation | Dose-dependent inhibition of proliferation in some cancer cell lines, often potentiated by other inhibitors. | Suppression of osteosarcoma cell proliferation. | [2][5] |
| Effect on Downstream Signaling | Inhibition of collagen-induced DDR1 autophosphorylation and downstream signaling pathways. | Reduction in total DDR1 protein levels and downstream signaling. | [2][5] |
Experimental Validation Protocols
To validate the on-target effects of DDR1-IN-1, a series of experiments are typically performed to compare its activity with that of DDR1 siRNA. The following are detailed methodologies for key assays.
DDR1 siRNA Transfection
This protocol outlines the steps for transiently knocking down DDR1 expression in a human cell line (e.g., U2OS osteosarcoma cells).
Materials:
-
DDR1 siRNA (pool of 3 target-specific siRNAs)[6]
-
Non-targeting (scrambled) control siRNA[6]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
Human U2OS cells
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed U2OS cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute DDR1 siRNA or control siRNA in Opti-MEM™ medium to the desired final concentration (e.g., 25 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells to assess the efficiency of DDR1 knockdown by Western blotting or qRT-PCR.
Western Blot Analysis
This method is used to quantify the protein levels of total DDR1, phosphorylated DDR1 (p-DDR1), and downstream signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DDR1, anti-phospho-DDR1 (e.g., Y513), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
For siRNA-treated cells, lyse the cells 48-72 hours post-transfection.
-
For DDR1-IN-1 treated cells, treat cells with the desired concentrations of the inhibitor for the specified time before lysis. For collagen stimulation experiments, serum-starve cells and then stimulate with collagen I in the presence or absence of DDR1-IN-1.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
DDR1-IN-1: Treat cells with a range of concentrations of DDR1-IN-1.
-
DDR1 siRNA: Transfect cells with DDR1 siRNA or control siRNA in a 96-well format.
-
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[1] Cell viability is expressed as a percentage relative to the untreated or control siRNA-treated cells.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental logic and the underlying biological pathway being investigated.
Caption: Experimental workflow for validating DDR1-IN-1 using DDR1 siRNA.
Caption: Simplified DDR1 signaling pathway upon collagen activation.
Conclusion
The parallel use of a selective inhibitor and siRNA-mediated knockdown is a robust strategy for target validation. The data presented here, along with the provided protocols, offer a framework for researchers to independently validate the on-target activity of DDR1-IN-1. A strong correlation between the phenotypic and signaling effects of DDR1-IN-1 and DDR1 siRNA provides compelling evidence for the inhibitor's specificity, a critical milestone in the early stages of drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Kinase Selectivity of DDR1-IN-1 and DDR1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used pharmacological probes for the Discoidin Domain Receptor 1 (DDR1): DDR1-IN-1 and DDR1-IN-2. The selection of a suitable inhibitor is critical for accurately dissecting DDR1-dependent signaling and validating its role as a therapeutic target. This document summarizes their performance, selectivity, and the experimental protocols used for their characterization, supported by key experimental data.
Introduction to DDR1-IN-1 and DDR1-IN-2
DDR1-IN-1 and DDR1-IN-2 are both potent, ATP-competitive, type II kinase inhibitors that stabilize the 'DFG-out' inactive conformation of the DDR1 kinase domain.[1][2] Their development has provided valuable tools for investigating the physiological and pathological roles of DDR1, a unique receptor tyrosine kinase activated by collagen that is implicated in fibrosis, inflammation, and cancer.[1][3] While both compounds effectively inhibit DDR1, they exhibit distinct kinase selectivity profiles, a crucial factor for the interpretation of experimental results.
Quantitative Performance and Selectivity
The inhibitory activity and selectivity of DDR1-IN-1 and DDR1-IN-2 have been characterized through enzymatic and cellular assays. The data presented below is primarily derived from the foundational study by Kim et al., 2013.[1]
Table 1: In Vitro Enzymatic and Cellular Potency
| Compound | Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) |
| DDR1-IN-1 | DDR1 | 105 | 86 |
| DDR2 | 413 | - | |
| DDR1-IN-2 | DDR1 | 47 | 9 |
| DDR2 | 145 | - | |
| Data sourced from Kim et al., 2013.[1][2][4] |
Table 2: Kinome-wide Selectivity Profile
The selectivity of both inhibitors was assessed against a panel of 451 kinases using the KinomeScan™ platform. The selectivity score (S-Score) is a quantitative measure of selectivity, where a lower score indicates higher selectivity.
| Compound | Concentration | Selectivity Score (S(1)) | Primary Off-Targets Identified |
| DDR1-IN-1 | 1 µM | 0.01 | ABL, KIT, PDGFRβ (not confirmed in enzymatic assays) |
| DDR1-IN-2 | 1 µM | 0.07 | Abl, BLK, CSK, EGFR, LCK, PDGFRβ |
| Data sourced from Kim et al., 2013.[1][2] |
Summary of Findings:
-
Potency: DDR1-IN-2 is a more potent inhibitor of DDR1 than DDR1-IN-1 in both enzymatic and cellular assays.[1][4]
-
Selectivity: DDR1-IN-1 is a highly selective inhibitor, showing minimal off-target binding at a 1 µM concentration.[1][2] In contrast, DDR1-IN-2 is considerably less selective, demonstrating potent inhibition of several other kinases, including members of the Src and Abl families.[1][2] The stronger anti-proliferative effect observed with DDR1-IN-2 in some cancer cell lines is likely attributable to its multi-targeted nature.[2]
DDR1 Signaling Pathway
Upon activation by collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes like proliferation, migration, and matrix remodeling. The diagram below illustrates the key pathways influenced by DDR1 activation. Inhibition of DDR1 by DDR1-IN-1 or DDR1-IN-2 blocks the initiation of these downstream signals.
Experimental Protocols
The following sections detail the methodologies used to generate the comparative data for DDR1-IN-1 and DDR1-IN-2.
Kinase Selectivity Profiling (KinomeScan™)
This assay quantifies the binding interactions between an inhibitor and a large panel of kinases.
Methodology:
-
Assay Principle: The KinomeScan™ assay is an active site-directed competition binding assay. A test compound (e.g., DDR1-IN-1) is incubated with a specific DNA-tagged kinase and a ligand that is immobilized on a solid support.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand and inhibited binding.
-
Selectivity Score: Results are reported as a percentage of the control, and a selectivity score (S-score) is calculated, representing the number of inhibited kinases divided by the total number of kinases tested.
Enzymatic Potency Assay (LanthaScreen™)
This assay measures the enzymatic activity of the kinase and the potency of inhibitors in a biochemical format.
Methodology:
-
Assay Principle: The LanthaScreen™ assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. It measures the phosphorylation of a substrate by the kinase.
-
Reaction: The DDR1 kinase, a fluorescein-labeled substrate, and ATP are incubated together in the presence of varying concentrations of the inhibitor (DDR1-IN-1 or DDR1-IN-2).
-
Detection: After the kinase reaction, a terbium-labeled antibody specific to the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, which generates a FRET signal.
-
Data Analysis: The TR-FRET signal is measured, and the ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Cellular DDR1 Autophosphorylation Assay
This assay determines the inhibitor's efficacy at blocking DDR1 activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: Human U2OS cells, which overexpress DDR1, are cultured and then serum-starved. The cells are pre-treated with various concentrations of DDR1-IN-1 or DDR1-IN-2 for 1 hour.
-
Stimulation: Cells are then stimulated with collagen (e.g., 10 µg/mL rat tail collagen I) for a specified period (e.g., 2 hours) to induce DDR1 autophosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and lysed to extract cellular proteins.
-
Detection: The level of DDR1 phosphorylation (e.g., at tyrosine 513) is quantified using Western Blot or ELISA with a phospho-specific DDR1 antibody.
-
Data Analysis: The intensity of the phosphorylation signal is measured and normalized to total DDR1 or a loading control. EC50 values are calculated by plotting the normalized signal against the inhibitor concentration.
Conclusion and Recommendations
Both DDR1-IN-1 and DDR1-IN-2 are valuable chemical probes for studying DDR1 biology. However, their distinct selectivity profiles dictate their optimal applications.
-
DDR1-IN-1 is the recommended tool for studies aiming to specifically interrogate the function of DDR1. Its high selectivity ensures that observed biological effects can be confidently attributed to the inhibition of DDR1, making it an excellent probe for target validation and for use in combination with other pathway inhibitors.[1][5]
-
DDR1-IN-2 , while a more potent DDR1 inhibitor, should be used with caution due to its significant off-target activity.[1][2] Researchers using DDR1-IN-2 should perform necessary control experiments to account for potential confounding effects from the inhibition of other kinases such as Abl, LCK, and EGFR. Its polypharmacology may be advantageous in certain therapeutic contexts where targeting multiple nodes in a signaling network is desired.
For all studies, it is critical to use these inhibitors at the lowest effective concentration and to include appropriate controls, such as a structurally related inactive compound or genetic knockdown/knockout models, to rigorously validate DDR1-dependent pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1: A major player in renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DDR1-IN-1 and Other Type II Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Potency, Selectivity, and Cellular Effects
The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target in oncology and fibrosis due to its role in cell adhesion, migration, and proliferation. DDR1-IN-1 is a potent and selective type II inhibitor of DDR1, binding to the inactive "DFG-out" conformation of the kinase. This guide provides a comparative analysis of DDR1-IN-1 with other notable type II kinase inhibitors that also target DDR1, including the multi-targeted cancer drugs imatinib, nilotinib, dasatinib, and ponatinib. We present a compilation of their performance based on experimental data, detail the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activity and selectivity of DDR1-IN-1 and other type II kinase inhibitors against DDR1 and other relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are crucial for evaluating the potency and specificity of these compounds.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference(s) |
| DDR1-IN-1 | 105 | 413 | ABL, KIT, PDGFRβ (binding observed but not confirmed in enzymatic assays) | [1][2] |
| Imatinib | 41-337 | 71-675 | c-ABL (25-600), c-Kit (~100), PDGFRα/β (~100) | [2] |
| Nilotinib | 43 | 55 | c-ABL (20-30), c-Kit (~160), PDGFRα/β (~60) | [2] |
| Dasatinib | 0.5 | 1.4 | BCR-ABL ( <1), SRC family (0.5-5.8), c-Kit (4.9), PDGFRβ (28) | |
| Ponatinib | 9.4 | 9.0 | BCR-ABL (0.37-2.0), VEGFR2 (1.5), FGFR1 (2.2), SRC (5.4) | [3] |
Table 1: Biochemical IC50 values of selected type II kinase inhibitors against DDR1 and other kinases.
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference(s) |
| DDR1-IN-1 | U2OS | DDR1 Autophosphorylation | 86 | [1][2] |
| Imatinib | U2OS | DDR1 Autophosphorylation | 21 | [3] |
| Nilotinib | HCT116 | DDR1 Autophosphorylation | 1-8 | |
| Ponatinib | U2OS | DDR1 Autophosphorylation | 2.5 | [3] |
Table 2: Cellular EC50 values for the inhibition of DDR1 autophosphorylation.
Mandatory Visualization
DDR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of DDR1 upon binding to its ligand, collagen. This pathway involves multiple downstream effectors that play crucial roles in cell proliferation, survival, and migration.
Caption: DDR1 signaling cascade upon collagen binding.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor, from initial screening to detailed cellular analysis.
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Experimental Protocols
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay for DDR1)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of an inhibitor against DDR1.
Materials:
-
DDR1 Kinase (recombinant)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 178
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted)
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor in 1X Kinase Buffer A.
-
Prepare a 3X mixture of DDR1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentration of the kinase and antibody will need to be optimized, but a starting point is 15 nM kinase and 6 nM antibody.
-
Prepare a 3X solution of Kinase Tracer 178 in 1X Kinase Buffer A.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X test inhibitor solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (615 nm) and acceptor (665 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Autophosphorylation Assay (Western Blot)
This protocol describes the detection of DDR1 autophosphorylation in cells treated with an inhibitor. U2OS cells overexpressing DDR1 are commonly used for this assay.[4]
Materials:
-
U2OS cells overexpressing DDR1
-
Collagen I
-
Test inhibitor
-
Lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, with phosphatase and protease inhibitors)[4]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS-DDR1 cells in 6-well plates.
-
Once confluent, serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes to 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-total-DDR1 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total DDR1.
-
Calculate the ratio of phospho-DDR1 to total DDR1 for each treatment condition.
-
Plot the normalized phospho-DDR1 signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Kinome-wide Selectivity Profiling (KINOMEscan®)
This is a competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.
Principle:
The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that competes with the compound for binding to the kinase's active site. The amount of kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase indicates stronger competition from the test compound.
General Procedure:
-
A proprietary kinase-tagged phage is incubated with the test inhibitor and a ligand-coated solid support.
-
After an equilibration period, the unbound phage is washed away.
-
The amount of phage remaining bound to the solid support is quantified using qPCR.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
A selectivity score (S-score) can be calculated to represent the inhibitor's selectivity, with a lower S-score indicating higher selectivity. For example, S(1) at 1 µM represents the selectivity score at a 1 µM concentration of the inhibitor.[1]
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - BE [thermofisher.com]
Confirming On-Target Effects of DDR1-IN-1 with Resistant Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DDR1-IN-1's performance against its resistant mutant, offering supporting experimental data and detailed protocols to validate its on-target effects.
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen that has been implicated in various pathological conditions, including cancer and fibrosis.[1][2] DDR1-IN-1 is a potent and selective inhibitor of DDR1, binding to the 'DFG-out' conformation of the kinase domain.[3] A key strategy to confirm that the cellular effects of a chemical probe are due to its interaction with the intended target is the use of a resistant mutant. For DDR1-IN-1, the G707A mutation in the hinge region of DDR1 confers significant resistance to the inhibitor, providing a powerful tool to dissect its on-target pharmacology.[3][4]
Data Presentation: Quantitative Analysis of DDR1-IN-1 Efficacy
The following tables summarize the quantitative data on the inhibitory activity of DDR1-IN-1 and other compounds against wild-type and resistant mutant DDR1.
Table 1: In Vitro Inhibitory Activity of DDR1-IN-1
| Compound | Target | Assay Type | IC50/EC50 (nM) | Fold Resistance (G707A vs. WT) |
| DDR1-IN-1 | DDR1 (Wild-Type) | Lanthascreen (Biochemical) | 105[4] | |
| DDR1 (Wild-Type) | U2OS Cellular Autophosphorylation | 86[3][4] | ||
| DDR1 (G707A Mutant) | Cellular Autophosphorylation | >1720 (>20-fold increase from WT)[3][4] | >20 | |
| DDR2 | Lanthascreen (Biochemical) | 413[4] |
Table 2: Comparative Inhibitory Activity of Other Kinase Inhibitors on DDR1
| Compound | Target | Assay Type | IC50 (nM) |
| DDR1-IN-2 | DDR1 | Lanthascreen (Biochemical) | 47[4] |
| DDR2 | Lanthascreen (Biochemical) | 145[4] | |
| Imatinib | DDR1 | Kinase Assay | 43[2] |
| Nilotinib | DDR1 | Kinase Assay | 3.7[2] |
| Dasatinib | DDR1 | Kinase Assay | 1.35[2] |
| Ponatinib | DDR1 & DDR2 | Kinase Assay | 9[5] |
Mandatory Visualization
// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; DDR1 [label="DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDR1_P [label="p-DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyk2 [label="Pyk2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAP1 [label="RAP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EMT [label="EMT", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Collagen -> DDR1 [label="Activation"]; DDR1 -> DDR1_P [label="Autophosphorylation"]; DDR1_P -> Src; DDR1_P -> Pyk2; DDR1_P -> Notch; DDR1_P -> IKK; DDR1_P -> PI3K_AKT; DDR1_P -> MAPK; Src -> Proliferation; Src -> Migration; Pyk2 -> RAP1; RAP1 -> EMT; Notch -> Survival; IKK -> NF_kB; PI3K_AKT -> Survival; MAPK -> Proliferation; NF_kB -> Survival; } dot Caption: DDR1 signaling pathway upon collagen activation.
Experimental Protocols
Lanthascreen™ Biochemical Assay for DDR1 Kinase Activity
This assay is used to determine the in vitro IC50 of inhibitors against purified DDR1 kinase.
Materials:
-
Purified recombinant DDR1 kinase domain
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
Terbium-labeled anti-phosphotyrosine antibody
-
Assay buffer (e.g., TR-FRET buffer)
-
DDR1-IN-1 and other test compounds
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, purified DDR1 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4]
Cellular Autophosphorylation Assay in U2OS Cells
This cell-based assay measures the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.
Materials:
-
U2OS cells overexpressing DDR1 (wild-type or G707A mutant)
-
Cell culture medium and supplements
-
DDR1-IN-1 and other test compounds
-
Collagen I (from rat tail)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Seed U2OS cells overexpressing either wild-type DDR1 or the G707A mutant into 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DDR1-IN-1 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for a specified time (e.g., 30 minutes to 2 hours) to induce DDR1 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total DDR1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.[3][6]
Comparison with Alternatives
While DDR1-IN-1 is a potent and selective inhibitor, other compounds also target DDR1.[3] Imatinib, nilotinib, and dasatinib are multi-targeted kinase inhibitors that are also potent inhibitors of DDR1.[2] Ponatinib is another multi-targeted inhibitor with high potency against both DDR1 and DDR2.[5] DDR1-IN-2 is a more potent but less selective analog of DDR1-IN-1.[3]
The key advantage of using DDR1-IN-1 in conjunction with its resistant mutant is the ability to definitively attribute a cellular phenotype to the inhibition of DDR1. If DDR1-IN-1 elicits a biological response in cells expressing wild-type DDR1, but not in cells expressing the G707A resistant mutant, it provides strong evidence that the observed effect is mediated through on-target inhibition of DDR1. This "chemical-genetic" approach is a gold standard for validating the target engagement and specificity of a chemical probe.[3]
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unlocking Synergistic Anticancer Effects: A Guide to Combining DDR1-IN-1 with PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies has led to a growing interest in combination treatments that can overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive evaluation of the synergistic effects observed when combining DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), with inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to DDR1 and PI3K Signaling in Cancer
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various aspects of tumor progression, including proliferation, migration, and invasion.[1][2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[3][4] Given their significant roles in cancer biology, both DDR1 and the PI3K pathway have emerged as attractive targets for therapeutic intervention.[5]
Recent studies have revealed a synergistic relationship between the inhibition of DDR1 and the PI3K pathway, suggesting a promising new avenue for cancer treatment. This guide will delve into the experimental evidence supporting this synergy, providing a framework for further investigation and development of this combination therapy.
Quantitative Analysis of Synergistic Effects
A pivotal study by Kim et al. (2013) demonstrated the potentiation of the antiproliferative activity of DDR1-IN-1 when combined with inhibitors of the PI3K/mTOR pathway in a colorectal cancer cell line.[6] A combinatorial screen of DDR1-IN-1 with a library of annotated kinase inhibitors identified PI3K and mTOR inhibitors as significant enhancers of DDR1-IN-1's effects.[6]
Table 1: Synergistic Effects of DDR1-IN-1 in Combination with a PI3K/mTOR Inhibitor in SNU-1040 Colorectal Cancer Cells
| Treatment | Concentration | Growth Inhibition (GI₅₀) | Combination Index (CI) | Synergy Assessment |
| DDR1-IN-1 | >10 µM | >10 µM | - | - |
| GSK2126458 (PI3K/mTOR inhibitor) | - | - | - | - |
| DDR1-IN-1 + GSK2126458 | 1 µM (DDR1-IN-1) + varying concentrations of GSK2126458 | Potentiated antiproliferative activity | < 1 | Synergy |
Data extrapolated from the findings of Kim et al. (2013). The study reported positive combination effects and synergy as determined by CalcuSyn analysis, which is based on the Chou-Talalay method where a CI < 1 indicates synergy.[6][7]
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed experimental protocols for assessing the synergistic effects of DDR1-IN-1 and PI3K inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and is a common method for assessing cell viability.[8]
-
Cell Seeding: Seed SNU-1040 colorectal cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Drug Treatment:
-
Prepare serial dilutions of DDR1-IN-1 and the selected PI3K inhibitor (e.g., GSK2126458) in the growth medium.
-
Treat the cells with either single agents or combinations at various concentrations. For the combination treatment, a fixed concentration of DDR1-IN-1 (e.g., 1 µM) can be used with varying concentrations of the PI3K inhibitor.[6] Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[7][10][11][12][13]
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Combination Index (CI) Calculation: Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the dose-response data. The software utilizes the median-effect equation to determine the CI value.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for the rational design of combination therapies. The synergistic effect of DDR1 and PI3K inhibitors is believed to stem from the crosstalk between their respective signaling pathways.
DDR1 and PI3K/AKT/mTOR Signaling Crosstalk
DDR1 activation by collagen can lead to the activation of the PI3K/AKT pathway, contributing to cell survival and proliferation.[1][14] This crosstalk suggests that dual inhibition of both pathways can lead to a more profound and sustained anti-tumor effect. One proposed mechanism involves the activation of the SRC tyrosine kinase, which can in turn activate the PI3K/AKT pathway.[2]
Experimental Workflow for Synergy Assessment
The following diagram illustrates the logical flow of experiments to evaluate the synergistic effects of DDR1-IN-1 and PI3K inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discoidin domain receptor inhibitor DDR1-IN-1 induces autophagy and necroptotic cell death in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line SNU-1040 (CVCL_5003) [cellosaurus.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DDR1-IN-1 and 7rh - A Guide for Researchers
This guide provides a comprehensive, data-supported comparison of two prominent Discoidin Domain Receptor 1 (DDR1) inhibitors: DDR1-IN-1 and 7rh (also known as DDR1-IN-2). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds in terms of their biochemical potency, cellular activity, and selectivity.
Quantitative Performance Data
The following tables summarize the key quantitative data for DDR1-IN-1 and 7rh based on available experimental evidence. Direct comparison should be approached with caution as assay conditions may vary between studies.
Table 1: Biochemical Potency and Selectivity
| Parameter | DDR1-IN-1 | 7rh (DDR1-IN-2) | Reference |
| DDR1 IC50 | 105 nM | 6.8 nM[1], 13.1 nM[2] | [1][3] |
| DDR2 IC50 | 413 nM | 101.4 nM[1], 203 nM[2] | [1][3] |
| Selectivity (DDR2/DDR1) | ~3.9-fold | ~14.9-fold[1], ~15.5-fold[2] | [1][3] |
| Bcr-Abl IC50 | Not reported | 355 nM[1] | [1] |
| c-Kit IC50 | Not reported | >10 µM[1] | [1] |
| Binding Affinity (Kd) | Not reported | 0.6 nM[1] | [1] |
Table 2: Cellular Activity
| Parameter | DDR1-IN-1 | 7rh (DDR1-IN-2) | Reference |
| Cellular DDR1 Autophosphorylation EC50 | 86 nM (basal)[3] | Not directly reported, but inhibits in a dose-dependent manner (0.1-2 µM)[1] | [1][3] |
| Cancer Cell Line Proliferation IC50 | >10 µM in some lines, potentiated by PI3K/mTOR inhibitors.[3][4] | 38 nM (K562) to 2.98 µM (NCI-H460)[1] | [1][3][4] |
| Colony Formation IC50 | Not reported | 0.56 µM (NCI-H23)[1] | [1] |
Mechanism of Action and Signaling
Both DDR1-IN-1 and 7rh are ATP-competitive inhibitors of the DDR1 kinase domain. DDR1-IN-1 has been shown to bind to the 'DFG-out' inactive conformation of the kinase.[3][5] Upon activation by collagen, DDR1 initiates a complex network of downstream signaling pathways implicated in cell proliferation, migration, and survival.[6][7][8] Inhibition of DDR1 by these compounds can modulate these pathways. For instance, 7rh has been shown to downregulate the JAK1/STAT3 signaling pathway, while paradoxically activating the Ras/Raf/MEK/ERK and PI3K/Akt pathways in certain cancer cells.[8][9]
Caption: Simplified DDR1 signaling pathway upon collagen activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize DDR1 inhibitors.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the inhibitor's potency in a biochemical context.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound (e.g., DDR1-IN-1 or 7rh), a mixture of DDR1 kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the test compound dilutions.
-
Kinase and Tracer Addition: Add 5 µL of the 3X kinase/antibody mixture, followed by 5 µL of the 3X tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader, measuring emission at 665 nm and 340 nm.
-
Data Analysis: The ratio of the emissions is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][10]
Cellular DDR1 Autophosphorylation Assay
This assay measures the inhibitor's ability to block DDR1 activity within a cellular context.
Protocol:
-
Cell Culture and Plating: Plate cells (e.g., U2OS overexpressing DDR1) in appropriate culture vessels and grow to a suitable confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the DDR1 inhibitor (or DMSO as a vehicle control) in serum-free media for 1-2 hours.
-
Collagen Stimulation (Optional but Recommended): To assess inhibition of activated DDR1, stimulate the cells with collagen I (e.g., 10 µg/mL) for a defined period (e.g., 2 hours). For basal activity, omit this step.[3][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792).
-
Subsequently, probe with a primary antibody for total DDR1 as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry and Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate EC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration.[4]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on cell proliferation and survival.
Caption: General workflow for a cell viability assay.
Protocol (MTT example):
-
Cell Plating: Seed cells at a predetermined density (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DDR1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[4][9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the concentration that inhibits cell growth by 50% (GI50 or IC50).[4]
Summary and Conclusion
Both DDR1-IN-1 and 7rh are valuable chemical probes for studying the function of DDR1. Based on the available data, 7rh (DDR1-IN-2) demonstrates significantly higher biochemical potency against DDR1 and greater selectivity over DDR2 compared to DDR1-IN-1.[1][2][3] This enhanced potency appears to translate to greater anti-proliferative activity in various cancer cell lines.[1] However, the cellular context is critical, as DDR1-IN-1's anti-proliferative effects can be significantly enhanced when used in combination with inhibitors of parallel signaling pathways like PI3K/mTOR.[3][4]
The choice between these inhibitors will depend on the specific experimental goals. For studies requiring high potency and selectivity for DDR1, 7rh may be the preferred compound. For investigations into synergistic interactions or when a well-characterized 'DFG-out' binder is desired, DDR1-IN-1 remains a crucial tool. Researchers should carefully consider the reported IC50 and EC50 values in the context of their experimental systems and perform their own dose-response experiments to validate the activity of these inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 8. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
Assessing the Specificity of DDR1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor DDR1-IN-1 against a panel of kinases and other alternative inhibitors. Supported by experimental data, this guide aims to facilitate informed decisions in research and development.
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by collagen, plays a crucial role in various cellular processes. Its dysregulation has been implicated in diseases such as cancer and fibrosis, making it a compelling therapeutic target. DDR1-IN-1 is a potent and selective inhibitor of DDR1, binding to the 'DFG-out' conformation of the kinase domain.[1][2] This guide delves into the specificity of DDR1-IN-1, presenting its performance against a broad kinase panel and comparing it with other known DDR1 inhibitors.
Quantitative Assessment of DDR1-IN-1 Specificity
The selectivity of DDR1-IN-1 has been rigorously evaluated using advanced screening technologies. The following table summarizes the key quantitative data regarding its inhibitory activity and selectivity.
| Parameter | Value | Assay Platform | Reference |
| DDR1 IC50 | 105 nM | LanthaScreen | [2][3] |
| DDR2 IC50 | 413 nM | LanthaScreen | [2][3] |
| Selectivity Score (S(1) at 1 µM) | 0.01 | KinomeScan (451 kinases) | [2][3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Score (S-score): A quantitative measure of compound selectivity. A lower S-score at a given concentration indicates higher selectivity. An S(1) of 0.01 means that at a 1 µM concentration, only a very small fraction of the tested kinases showed significant binding.
Comparative Analysis with Alternative DDR1 Inhibitors
To provide a comprehensive understanding of its specificity, DDR1-IN-1 is compared against other notable DDR1 inhibitors. The data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Off-Targets/Notes | Reference |
| DDR1-IN-1 | 105 | 413 | Highly selective. Binding observed for ABL, KIT, and PDGFRβ in KinomeScan was not confirmed in enzymatic assays. | [2][3] |
| DDR1-IN-2 | 47 | 145 | More potent than DDR1-IN-1 but less selective. Potential targets include Abl, BLK, CSK, EGFR, LCK, and PDGFRβ. | [3][4] |
| Imatinib | 41 - 337 | 71 - 675 | Multi-targeted inhibitor also targeting BCR-ABL, c-Kit, and PDGFR. | [4][5] |
| Dasatinib | 0.5 | 1.4 | Potent multi-targeted inhibitor of BCR-ABL and Src family kinases. | [4][6] |
| Nilotinib | 3.7 - 43 | 55 | Potent inhibitor of BCR-ABL. | [1][6][7] |
| 7rh | 6.8 | 101.4 | Highly potent and selective for DDR1 over DDR2, Bcr-Abl, and c-Kit. | [8][9][10] |
Experimental Protocols
The following are detailed methodologies for the key experimental assays cited in this guide.
KinomeScan™ Kinase Profiling Assay
The KinomeScan™ platform is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.[11][12]
-
Procedure:
-
A panel of kinases, each tagged with a unique DNA identifier, is used.
-
An immobilized ligand is prepared on a solid support (e.g., beads).
-
The test compound (e.g., DDR1-IN-1) is incubated with the kinase-tagged phage and the immobilized ligand.[13]
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.
-
The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the compound to the kinase.[11] Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[13]
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to kinases.
-
Assay Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[14][15]
-
Procedure:
-
A 3-component assay is set up in a microplate: the test compound, the kinase/Eu-labeled antibody mixture, and the fluorescently labeled tracer.[14]
-
Typically, 5 µL of the test compound at 3x the final desired concentration is added to the wells.
-
Then, 5 µL of the kinase/antibody mixture at 3x the final concentration is added.
-
Finally, 5 µL of the tracer at 3x the final concentration is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[14]
-
The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.
-
The emission ratio (665 nm / 615 nm) is calculated, and IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.[14]
-
Visualizing DDR1 Signaling and Experimental Workflow
To better illustrate the biological context and experimental design, the following diagrams are provided.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.6. KINOMEscan [bio-protocol.org]
- 12. chayon.co.kr [chayon.co.kr]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of DDR1-IN-1 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the potent and selective DDR1 receptor tyrosine kinase inhibitor, DDR1-IN-1 dihydrochloride. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is for research use only and may be harmful if ingested or inhaled. Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn at all times.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. It is imperative to treat this compound as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials, and gloves), must be collected as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option for unused product.
-
The container must be in good condition, with a secure-fitting cap to prevent spills or leaks.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed carefully.
-
If the container held what is classified as an acutely toxic chemical (a "P-listed" waste), it must be triple-rinsed with a suitable solvent.[4][5] The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]
-
For non-acute hazardous waste containers, once they are completely empty (with all contents removed by normal means), the label should be defaced, and the container can then be disposed of as regular solid waste.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Summary of Disposal Requirements
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired Solid DDR1-IN-1 | Original or compatible, sealed container | "Hazardous Waste," full chemical name, date, PI | EHS Pickup |
| Solutions of DDR1-IN-1 | Leak-proof, compatible liquid waste container | "Hazardous Waste," full chemical name, components, date, PI | EHS Pickup |
| Contaminated Lab Supplies (gloves, tips, etc.) | Puncture-resistant, sealed container | "Hazardous Waste," "Contaminated Debris," date, PI | EHS Pickup |
| Empty "P-Listed" Container Rinsate | Leak-proof, compatible liquid waste container | "Hazardous Waste," "Rinsate," full chemical name, date, PI | EHS Pickup |
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling DDR1-IN-1 dihydrochloride
Operational Plan: Safe Handling of DDR1-IN-1 Dihydrochloride
This plan outlines the necessary precautions for researchers and laboratory personnel when working with this compound to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Ventilation: All work with the solid compound or concentrated stock solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust or aerosols.[1][2]
-
Containment: Use of a powder-containment balance enclosure is recommended when weighing the solid form of the compound. For solution handling, working within a fume hood provides adequate containment.
2. Personal Protective Equipment (PPE): Due to the potent nature of kinase inhibitors, a comprehensive PPE strategy is crucial.[1][2] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Solid Compound | Double gloves (nitrile, tested for chemotherapy drug resistance, e.g., ASTM D6978 rated), disposable gown with closed cuffs, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator.[1][2][3] |
| Preparing Stock Solutions | Double gloves (nitrile), disposable gown, and safety glasses with side shields or chemical splash goggles. All manipulations should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Single pair of nitrile gloves, a lab coat, and safety glasses. Work should be conducted in a biological safety cabinet. |
| Handling Contaminated Waste | Double gloves (nitrile), disposable gown, and safety glasses. |
3. Safe Handling Procedures:
-
Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures outlined in this guide.[4]
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.[5]
-
Weighing: Weigh the solid compound on non-porous weigh paper or in a disposable weigh boat within a containment system.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the vial containing the solid compound slowly to avoid splashing.
-
General Hygiene: Avoid skin contact and inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including empty vials, contaminated weigh paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[6]
-
The container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all contaminated PPE, such as gloves and gowns, in a designated hazardous waste container.[8]
-
-
Waste Pickup:
Emergency Spill Response Workflow
In the event of a spill, follow the established laboratory emergency procedures.[9][10][11][12] The following diagram outlines a general workflow for handling a chemical spill of this compound.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. gerpac.eu [gerpac.eu]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 5. quora.com [quora.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 11. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 12. Chemical Spill Response [augusta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
